Product packaging for Nickel selenide(Cat. No.:CAS No. 1314-05-2)

Nickel selenide

Cat. No.: B075048
CAS No.: 1314-05-2
M. Wt: 137.66 g/mol
InChI Key: QHASIAZYSXZCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nickel selenide (NiSe) is an inorganic semiconductor compound of significant interest in advanced materials science and energy research. Its primary research value lies in its excellent electrocatalytic properties, particularly for the oxygen evolution reaction (OER), a critical process for sustainable hydrogen production via water splitting. The compound's high electrical conductivity and robust stability under alkaline conditions make it a superior, non-precious metal alternative to traditional noble metal catalysts like iridium or ruthenium oxides. Beyond electrocatalysis, this compound is extensively investigated as a high-capacity anode material for sodium-ion and lithium-ion batteries, leveraging its unique layered structure and conversion-type reaction mechanism for enhanced energy storage. Furthermore, its tunable band gap and optoelectronic characteristics render it a promising candidate for applications in solar cells, supercapacitors, and photodetectors. Available in various nanostructured forms (e.g., nanoparticles, nanowires, and thin films), this material provides a versatile platform for developing next-generation renewable energy technologies and electronic devices, offering researchers a critical tool for innovation in nanoscience and electrochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NiSe B075048 Nickel selenide CAS No. 1314-05-2

Properties

IUPAC Name

selanylidenenickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ni.Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHASIAZYSXZCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ni]=[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NiSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157023
Record name Nickel selenide (NiSe)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12137-13-2, 1314-05-2
Record name Nickel selenide (Ni3Se2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12137-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nickel selenide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nickel selenide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1314-05-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nickel selenide (NiSe)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel selenide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICKEL SELENIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB76MY8R90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Nickel Selenide Materials

Solution-Phase Synthesis Techniques and Mechanistic Investigations

Solution-phase synthesis offers a versatile and scalable approach for producing a wide array of nickel selenide (B1212193) nanostructures. These methods are often cost-effective and allow for fine-tuning of particle size and shape through the manipulation of reaction parameters.

Hydrothermal and Solvothermal Synthesis for Morphology Control

Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline nickel selenide materials from aqueous or non-aqueous solutions under elevated temperature and pressure in a sealed vessel, known as an autoclave. researchgate.netbohrium.com These methods provide a robust platform for controlling the morphology and phase structure of nickel selenides.

The morphology, phase, and composition of the resulting this compound (NixSey) can be precisely controlled by adjusting various experimental parameters. researchgate.net Key factors include the molar ratio of nickel and selenium precursors, the type and amount of reducing agent, the reaction temperature and duration, and the pH of the solution. researchgate.netnih.gov For instance, in a hydrothermal synthesis using NiCl2·6H2O and SeCl4, with hydrazine (B178648) hydrate (B1144303) as a reductant and cetyltrimethyl ammonium (B1175870) bromide (CTAB) as a surfactant, flower-like assemblies of NiSe nanosheets were formed at 180 °C when the Ni/Se ratio was 1:1 or 3:2. researchgate.net However, changing the Ni/Se ratio to 1:2 under the same conditions resulted in a mixture of hexagonal NiSe and cubic NiSe2. researchgate.net Pure NiSe2 nanoparticles could be obtained by lowering the reaction temperature to 120 °C. researchgate.net

The choice of solvent in solvothermal synthesis also plays a critical role. A one-step oleylamine-mediated solvothermal method has been reported to produce various this compound phases, including cubic NiSe2, orthorhombic NiSe2, and hexagonal Ni1−xSe, by adjusting the Ni/Se ratio and reaction temperature. rsc.orgresearchgate.net In this system, oleylamine (B85491) acts as a solvent and provides a suitable environment for nucleation and growth. rsc.orgresearchgate.net The use of a mixed solvent system, such as oleylamine and 1-octadecene (B91540) (ODE), can further influence the phase transformation and morphology at a specific temperature. rsc.orgresearchgate.net

Mechanistic studies have shed light on the formation processes. For example, in some hydrothermal systems, newly formed selenium microspheres can act as both a reactant and an in-situ template for the growth of Ni(1-x)Se microspheres. nih.gov These Ni(1-x)Se microspheres can then serve as an intermediate precursor for the formation of Ni3Se2 microspheres. nih.gov

Table 1: Influence of Reaction Parameters on this compound Morphology in Hydrothermal/Solvothermal Synthesis

PrecursorsSolvent/SurfactantNi:Se RatioTemperature (°C)Resulting Morphology/PhaseReference
NiCl2·6H2O, SeCl4Water/CTAB1:1 or 3:2180Flower-like NiSe nanosheets researchgate.net
NiCl2·6H2O, SeCl4Water/CTAB1:2180Mixture of hexagonal NiSe and cubic NiSe2 researchgate.net
NiCl2·6H2O, SeCl4Water/CTAB1:2120NiSe2 nanoparticles researchgate.net
NiCl2·6H2O, Se powderOleylamine1:2180-260Cubic NiSe2, Orthorhombic NiSe2 rsc.orgrsc.org
NiCl2·6H2O, Se powderOleylamine1:1180-260Hexagonal Ni1−xSe rsc.orgrsc.org
NiCl2·6H2O, Se powderOleylamine2:1260Rhombohedral Ni3Se2 rsc.orgresearchgate.net

Single-Source Precursor Decomposition Routes

The use of single-source precursors (SSPs), which contain both nickel and selenium within the same molecule, offers a more controlled route to synthesize this compound materials. This approach can overcome issues related to stoichiometry control and precursor reactivity that are sometimes encountered with multi-source methods. syniutajournals.com The decomposition of these SSPs under specific conditions, such as thermolysis, yields the desired this compound phase. scilit.comacs.org

A variety of SSPs have been developed for this purpose. For example, dialkyldiselenophosphinato nickel(II) complexes, such as [Ni(Se2PR2)2] (where R = iPr, tBu, Ph), have been used to produce this compound (NiSe) nanoparticles through thermolysis in high-boiling point solvents like trioctylphosphine (B1581425) oxide (TOPO) or hexadecylamine (B48584) (HDA). scilit.com The composition of the resulting nanoparticles is dependent on the specific precursor, the capping agent used, and the reaction temperature. scilit.com

Another class of SSPs includes complexes like [Ni3(μ-Se)2(dppe)3]Cl2, which upon thermolysis in oleylamine, can yield Ni3Se4 nanostructures. acs.org The thermal decomposition behavior of the precursor provides insight into the temperature required to shed the organic ligands and form the metal selenide. acs.org Similarly, complexes such as {Ni[iPr2P(S)NP(Se)iPr2]2} have been synthesized and used to deposit this compound thin films. acs.org

The choice of ligands in the SSP can influence the decomposition pathway and the phase of the resulting this compound. Research has explored the use of acylchalcogenourea complexes of nickel as SSPs for the deposition of this compound thin films via aerosol-assisted chemical vapor deposition (AACVD). syniutajournals.comscirj.org These studies demonstrate that by carefully designing the molecular precursor, it is possible to control the phase of the deposited film, yielding phases like cubic NiSe2 and monoclinic Ni3Se4. scirj.orgscirj.org

Chemical Co-precipitation and Controlled Growth

Chemical co-precipitation is a straightforward and cost-effective method for synthesizing this compound nanoparticles. This technique involves the simultaneous precipitation of nickel and selenide ions from a solution upon the addition of a precipitating agent. The control over particle size and the prevention of agglomeration are typically achieved through the use of capping agents.

For instance, doped this compound nanoparticles have been synthesized using a chemical co-precipitation method. nanoient.orgjocpr.comresearchgate.net In a typical synthesis of manganese-doped NiSe, nickel chloride (NiCl2·6H2O), sodium selenite (B80905) (Na2SeO3), and manganese chloride (MnCl2·4H2O) are used as precursors, with polyvinylpyrrolidone (B124986) (PVP) acting as both a reductant and a capping agent at room temperature. jocpr.comresearchgate.net Similarly, chromium-doped NiSe has been synthesized using nickel chloride, sodium selenite, and chromium chloride, with PVP as the capping agent. nanoient.org

The cation exchange (CE) method is another sophisticated approach for the controlled synthesis of this compound nanocrystals with precise phase and morphology. acs.org This technique utilizes pre-synthesized nanocrystals of another compound as sacrificial templates. For example, berzelianite (Cu2-xSe) nanoparticles and nanorods have been used as templates for cation exchange with Ni2+ ions to produce spinel Ni3Se4 nanoparticles and rhombic Ni3Se2 nanorods, respectively. acs.org This morphology-guided phase control is dependent on the rearrangement of the selenide sublattice as the cation exchange proceeds. acs.org

Polyol-Mediated Synthesis of Nanostructures

The polyol method is a versatile solution-phase technique where a polyol, such as ethylene (B1197577) glycol or glycerol, serves as both the solvent and the reducing agent. mdpi.comresearchgate.net This method is effective for producing metal and metal chalcogenide nanoparticles with well-defined morphologies and narrow size distributions. mdpi.comosti.gov

In the context of this compound synthesis, the polyol process can be employed to create various nanostructures. mdpi.comresearchgate.net For example, this compound nanoparticles have been synthesized by reacting nickel acetate (B1210297) with sodium selenite in the presence of glycerol, which acts as a capping agent, and hydrazine hydrate as an additional reductant at elevated temperatures. jocpr.comjocpr.com The polyol's ability to act as a stabilizer helps in controlling the growth and preventing the agglomeration of the nanoparticles. mdpi.com

The mechanism of the polyol process involves the reduction of metal ions by the polyol at high temperatures, leading to the formation of atomic nuclei which then grow into nanoparticles. mdpi.com The reaction temperature is a critical parameter that influences the reduction potential of the polyol and the resulting products. mdpi.com While specific detailed studies on the polyol-mediated synthesis of solely this compound are part of the broader research on metal chalcogenides, the principles demonstrated in the synthesis of nickel nanoparticles and other metal selenides are directly applicable. mdpi.comosti.govmdpi.com This method has been used to synthesize NiSe nanoparticles that have shown catalytic activity. osti.gov

Vapor-Phase Deposition Techniques

Vapor-phase deposition techniques are primarily employed for the fabrication of high-quality, uniform thin films of this compound, which are essential for many electronic and optoelectronic applications.

Chemical Vapor Deposition (CVD) for Thin Film Fabrication

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. For this compound, this method is particularly useful for creating crystalline thin films. scialert.netiastate.edu

Single-source precursors are often preferred in CVD processes to ensure better stoichiometric control of the deposited film. syniutajournals.comscirj.org For example, a newly synthesized precursor, {Ni[iPr2P(S)NP(Se)iPr2]2}, has been used to deposit both nickel phosphide (B1233454) and this compound thin films by simply altering the deposition temperature. acs.org In this specific case, this compound films were obtained at deposition temperatures of 400 °C or 375 °C, while nickel phosphide films were formed at higher temperatures (425-475 °C). acs.org

Aerosol-assisted chemical vapor deposition (AACVD) is a variation of CVD where precursors are dissolved in a solvent and an aerosol is generated and transported to the heated substrate. syniutajournals.comscirj.org This technique has been successfully used to deposit this compound thin films from nickel complexes of acylchalcogenourea. scirj.orgscirj.org The deposition experiments performed at temperatures ranging from 350 °C to 450 °C showed that temperatures below 350 °C were insufficient for deposition, while higher temperatures yielded dark brown films on the glass substrates. scirj.org The phase of the as-deposited films, such as cubic NiSe2 and monoclinic Ni3Se4, can be confirmed by techniques like X-ray diffraction. scirj.orgscirj.org

Electrochemical Fabrication Methods

Electrochemical deposition has emerged as a straightforward and cost-effective technique for synthesizing this compound (NiSe) thin films and nanostructures. This method offers precise control over film thickness, morphology, and composition by manipulating electrochemical parameters. Typically, a three-electrode system is employed, consisting of a working electrode (substrate), a counter electrode (commonly platinum), and a reference electrode (such as Ag/AgCl). mdpi.com The electrolyte bath contains precursor salts providing nickel and selenium ions, for instance, nickel nitrate (B79036) (Ni(NO₃)₂) and selenium dioxide (SeO₂), or nickel chloride (NiCl₂) and SeO₂. mdpi.comrsc.org

The process involves applying a specific potential or current to the working electrode, which induces the reduction of selenium ions (e.g., from SeO₂ to Se²⁻) and the subsequent reaction with nickel ions (Ni²⁺) to form this compound on the substrate surface. mdpi.com Various phases of this compound, including NiSe, Ni₃Se₂, and NiSe₂, can be selectively synthesized by carefully controlling the deposition potential. rsc.orgrhhz.net For example, studies have shown that pure NiSe₂, NiSe, and Ni₃Se₂ can be obtained at deposition potentials of -0.35 V, -0.46 V, and -0.60 V, respectively, from an electrolyte containing NiCl₂ and SeO₂. rsc.org This phase control is crucial as the different stoichiometries of this compound exhibit distinct physical and chemical properties. researchgate.netresearchgate.net

Electrodeposition and Cyclic Voltammetry Control

Cyclic voltammetry (CV) is a powerful electrochemical technique utilized not only for studying the redox behavior of electrode materials but also for the synthesis of this compound itself. mdpi.comresearchgate.net In this method, the potential applied to the working electrode is swept linearly between two set values, and the resulting current is measured. This process can be repeated for multiple cycles to grow the desired material. mdpi.com

The formation of this compound via electrodeposition involves the initial reduction of selenium ions, which then combine with nickel ions present in the solution. mdpi.com The number of deposition cycles in CV can significantly influence the morphology and, consequently, the electrochemical performance of the synthesized this compound. Research has demonstrated that by varying the number of cycles (e.g., from 2 to 5 cycles), the resulting material's properties can be optimized. For instance, a study found that a this compound electrode prepared with three deposition cycles exhibited superior kinetic properties and an ideal morphology for energy storage applications, achieving a high specific capacitance. mdpi.com This highlights the fine control that cyclic voltammetry offers in tailoring the material's structure at the nanoscale.

The electrochemical reactions governing the formation can be represented as:

Reduction of selenium source: SeO₂ + 4H⁺ + 4e⁻ → Se + 2H₂O

Reaction with nickel ions: Ni²⁺ + Se → NiSe

The potential window and scan rate are critical parameters in CV-controlled synthesis. A typical potential window might range from -1.2 V to 0.2 V at a scan rate of 5 mV/s. mdpi.com By carefully selecting these parameters, researchers can control the nucleation and growth of this compound, leading to materials with desired characteristics for applications such as supercapacitors and electrocatalysis. mdpi.comrhhz.net

Mechanochemical and Solid-State Synthesis for Bulk and Nanoscale Production

Mechanochemical synthesis offers a solvent-free, environmentally friendly, and scalable approach for producing this compound powders. mdpi.comdntb.gov.ua This solid-state method involves the high-energy milling of stoichiometric mixtures of nickel and selenium powders in a planetary ball mill. mdpi.comnih.gov The intense mechanical forces generated during milling induce chemical reactions between the solid precursors, leading to the formation of this compound phases.

The synthesis of different this compound stoichiometries, such as nickel monoselenide (NiSe) and nickel diselenide (NiSe₂), can be controlled by the milling time and the initial ratio of reactants. mdpi.com For example, hexagonal NiSe can be produced after just 30 minutes of high-energy milling, while cubic NiSe₂ may require a longer milling time of 120 minutes. mdpi.comnih.gov X-ray powder diffraction (XRPD) analysis confirms the crystal structure and average crystallite size of the products, which are typically in the nanometer range (e.g., 10.5 nm for NiSe and 13.3 nm for NiSe₂). mdpi.comnih.gov The resulting materials consist of nanoparticles that are often agglomerated into larger clusters. mdpi.comdntb.gov.uanih.gov

Solid-state reactions, another solvent-free method, typically involve heating a mixture of precursor powders at elevated temperatures to induce a chemical reaction. researchgate.net While effective, these methods can sometimes face challenges due to the significant difference in the melting points of nickel (1455 °C) and selenium (221 °C). mdpi.com Mechanochemical synthesis can overcome this issue, providing a viable route for the large-scale production of various metal selenides. mdpi.comdntb.gov.ua

Parametric Control in Synthesis for Tailored Properties

The ability to tailor the properties of this compound materials is crucial for their application in various technologies. This is achieved by carefully controlling the synthesis parameters, which significantly influence the phase, morphology, composition, and ultimately, the performance of the final product.

Influence of Reaction Temperature and Time on Phase and Morphology

Reaction temperature and time are critical parameters in both solvothermal/hydrothermal and solid-state synthesis methods for this compound. researchgate.netresearchgate.netrsc.org In solvothermal methods, adjusting the temperature can lead to different phases of this compound. For instance, in an oleylamine-mediated solvothermal synthesis, cubic NiSe₂, orthorhombic NiSe₂, and hexagonal Ni₁₋ₓSe can be obtained by tuning the reaction temperature. researchgate.netrsc.org Specifically, increasing the temperature can favor the formation of certain phases; for example, NiSe can be converted to rhombohedral Ni₃Se₂ at 260 °C. rsc.org Higher temperatures can also lead to an increase in particle size. utm.my

Reaction time also plays a crucial role in determining the final product. In a modified solvothermal synthesis, nanoparticles synthesized in 1 hour yielded a Ni₀.₉₅Se phase, while increasing the time to 6 and 24 hours resulted in a Ni₃Se₄ phase with mixed particle sizes and shapes. researchgate.net Similarly, in hydrothermal synthesis, longer reaction times can affect the phase composition and crystallinity of the powders. mdpi.com For example, increasing the reaction time from 16 to 24 hours in the growth of this compound nano-dandelion arrays on nickel foam showed an evolution in the crystal growth. researchgate.net

Synthesis MethodParameterConditionResulting Phase/MorphologyReference
SolvothermalTime1 hourMono-dispersed spheres (Ni₀.₉₅Se) researchgate.net
SolvothermalTime3 hoursMixture of spherical and fused cylindrical nanoparticles (Ni₀.₉₅Se) researchgate.net
SolvothermalTime6 and 24 hoursMixtures of particle sizes and shapes (Ni₃Se₄) researchgate.net
HydrothermalTemperature180 °CNi₀.₈₅Se rsc.org
HydrothermalTemperature220 °CNi₁₋ₓSe rsc.org
HydrothermalTemperature260 °CNiSe rsc.org
CalcinationTemperature500 °C - 800 °CIncreased particle size with increasing temperature utm.my

Role of Precursor Ratios and Concentrations in Compositional Diversity

The stoichiometry of this compound can be precisely controlled by adjusting the molar ratio of the nickel and selenium precursors in the reaction mixture. researchgate.netmdpi.comrsc.org This is particularly evident in hydrothermal and solvothermal synthesis methods. By systematically varying the Ni:Se ratio, a series of this compound phases such as NiSe₂, Ni₃Se₄, Ni₀.₈₅Se, NiSe, and Ni₃Se₂ can be selectively synthesized. mdpi.comrsc.org

For example, a one-step hydrothermal method demonstrated that adjusting the nominal Ni/Se ratios to 1:1, 3:4, and 1:2 yielded distinct NiSe, Ni₃Se₄, and NiSe₂ phases, respectively. mdpi.com Similarly, in a colloidal synthesis approach, manipulating the NiCl₂ to Se powder molar ratio allowed for the targeted synthesis of different stoichiometries. rsc.org This compositional control is vital as the electrochemical and catalytic properties of nickel selenides are strongly dependent on their stoichiometry. researchgate.netrsc.org For instance, selenium-rich stoichiometries have been found to exhibit better performance as counter electrodes in dye-sensitized solar cells compared to nickel-rich ones. rsc.org

Synthesis MethodNi:Se Molar RatioResulting PhaseReference
Hydrothermal1:1NiSe mdpi.com
Hydrothermal3:4Ni₃Se₄ mdpi.com
Hydrothermal1:2NiSe₂ mdpi.com
Colloidal1:2 (NiCl₂:Se)NiSe₂ rsc.org
Colloidal1:1 (NiCl₂:Se)NiSe rsc.org
Solvothermal2:1Ni₃Se₂ from NiSe researchgate.netrsc.org

Impact of Solvent Systems and pH on Material Evolution

The choice of solvent and the pH of the reaction medium can have a profound impact on the crystal phase and morphology of the resulting this compound nanoparticles. researchgate.net In solvothermal and hydrothermal synthesis, different solvents can alter the nucleation and growth kinetics, leading to different outcomes.

A study investigating the effect of the solvent showed that synthesis in water resulted in mono-dispersed nanospheres with a Ni₀.₉₅Se crystal phase. researchgate.net In contrast, using ethylenediamine (B42938) as the solvent produced very small particles with a Ni₆Se₅ crystal phase, while pyridine (B92270) led to poly-dispersed Ni₅Se₅ nanoparticles with both spherical and cubic morphologies. researchgate.net The use of different solvents or mixtures of solvents, such as oleylamine (OLA) and octadecene (ODE), can also be used to adjust the phase transformation and morphology at a given temperature. researchgate.net

The pH of the synthesis solution also plays a role, although in some cases its effect may be less pronounced than other parameters. researchgate.net However, significant changes in pH can induce phase transformations. For example, at a highly acidic pH, this compound particles were observed to evolve from a spherical Ni₀.₉₅Se phase to a cubic Ni₃Se₄ phase. researchgate.net In some electrodeposition processes, the pH of the electrolyte is adjusted to a specific value (e.g., 3.5) to optimize the deposition conditions. researchgate.net

Optimization of Annealing and Post-Synthesis Treatments for Enhanced Characteristics

Following the initial synthesis of this compound materials, annealing and various post-synthesis treatments are critical steps for refining their properties. These processes play a pivotal role in enhancing crystallinity, controlling phase purity, modifying morphology, and ultimately boosting the material's performance in various applications. The optimization of parameters such as temperature, duration, and atmospheric conditions during these treatments is crucial for tailoring the desired characteristics of this compound.

Annealing, or heat treatment, is widely employed to improve the crystalline quality of as-synthesized this compound. For instance, electrodeposited NiSe₂ thin films annealed at 200°C for one hour exhibited higher crystallinity. utem.edu.my However, this process requires careful control, as prolonged annealing of films with longer deposition times can lead to surface cracks. utem.edu.my The atmosphere in which annealing is conducted is also a critical factor. Annealing of Ni₃Se₂ electrodeposited films in an inert atmosphere has been shown to enhance their catalytic efficiencies for the oxygen evolution reaction (OER) by decreasing the overpotential and increasing the current density. rsc.orgresearchgate.net

The thermal stability of different this compound phases dictates the appropriate annealing temperature. For example, spinel-type Ni₃Se₄ is a metastable phase and undergoes a phase transition to the more stable hexagonal NiSe phase when annealed at temperatures above 200°C in an argon atmosphere. rsc.org This highlights the importance of precise temperature control to preserve a desired metastable phase. For other this compound compounds, higher temperatures can be beneficial. For example, calcination of Ni₀.₈₅Se nanoparticles on nitrogen-doped hollow carbon spheres was performed in a nitrogen atmosphere at 600°C for 2 hours. rsc.org Similarly, the synthesis of three-dimensional NiSe₂ nanosheets with excellent electrocatalytic performance involves a solvothermal method followed by an annealing step. mdpi.com

The table below summarizes the effect of annealing temperature on the properties of various materials, illustrating a common trend where increasing temperature enhances crystallinity and grain size. scialert.netresearchgate.net

Table 1: Effect of Annealing Temperature on Material Properties

As-Deposited Property Annealed Property (Temperature) Material Observed Effect Reference
Amorphous Crystalline (300°C) WSe₂ Increased crystallinity scialert.net
Lower Intensity Peaks Higher Intensity Peaks (500°C) WSe₂ Increased crystallinity scialert.net
Grain Size: 46 nm Grain Size: 58 nm (500°C) WSe₂ Increased grain size scialert.net
Band Gap: 2.50 eV Band Gap: 1.90 eV (250°C) CdSe/ZnSe Decreased band gap wiserpub.com
Lower Absorbance Higher Absorbance (250°C) CdSe/ZnSe Increased absorbance wiserpub.com
Crystallite Size: 20 nm Crystallite Size: 55 nm (400°C) NiO Increased crystallite size researchgate.net

Post-synthesis treatments also extend to processes designed to alter the chemical composition or surface structure of the material. A post-selenization process, for example, can be applied to address selenium deficiencies that may arise during synthesis. In a study on ternary NiₓCo₁₋ₓSe₂ electrocatalysts, a post-selenization treatment at 500°C for 30 minutes was employed to reduce the number of selenium vacancies, thereby improving the material's electrochemical stability. doi.org This process involved heating the as-synthesized samples with additional selenium powder in a graphite (B72142) box. doi.org Another approach involves the in-situ formation of this compound through the selenization of a precursor. Nickel oxide nanoparticles on carbon paper can be converted to this compound by heating at 450°C in the presence of selenium vapor. acs.org

Furthermore, surface engineering represents another key post-synthesis strategy. The catalytic activity and stability of this compound can be significantly improved by creating heterostructures. researchgate.net For instance, functionalizing the surface of this compound with polyaniline (PANI) through electropolymerization can subtly modulate the surface electronic structure, leading to a selenium-enriched surface that is more active for the hydrogen evolution reaction (HER) and enhanced generation of active Ni(III)/Ni(IV) species for the OER. researchgate.net

The optimization of these annealing and post-synthesis treatments is therefore a versatile and powerful tool for fine-tuning the structural, electronic, and catalytic properties of this compound materials, enabling their enhanced performance in a wide range of applications.

Structural Engineering and Morphology Control in Nickel Selenides

Crystallographic Phases and Their Unique Structures

Nickel and selenium can form a variety of compounds with different stoichiometries, each possessing distinct crystal structures and, therefore, different properties. researchgate.net The ability to selectively synthesize a specific nickel selenide (B1212193) phase is crucial for tailoring its functionality.

Nickel monoselenide (NiSe) commonly crystallizes in the hexagonal NiAs-type structure. nih.govresearchgate.net This structure belongs to the P6₃/mmc space group. nih.govnih.govmaterialsproject.org In this arrangement, the nickel atoms are octahedrally coordinated by six selenium atoms, forming NiSe₆ octahedra that share corners, edges, and faces. materialsproject.org The selenium atoms, in turn, are situated in trigonal prismatic sites. wikipedia.org The existence of Ni-Ni bonds has also been confirmed within the structure. nih.gov

The lattice parameters for hexagonal NiSe have been reported with slight variations depending on the synthesis method and stoichiometry. For instance, single-crystal X-ray diffraction analysis of stoichiometric NiSe yielded lattice constants of a = 3.66147(10) Å and c = 5.35766(16) Å. nih.gov Other studies have reported similar values, such as a = 3.66 Å and c = 5.25 Å. materialsproject.org The structure contains significant cavities, which, combined with weak bonding forces, contribute to the brittle and soft nature of NiSe crystals. nih.goviucr.org Under certain conditions, hexagonal NiSe can be converted to a rhombohedral structure. nih.gov

Table 1: Crystallographic Data for Hexagonal NiSe

Parameter Value Reference
Crystal System Hexagonal nih.gov
Space Group P6₃/mmc (No. 194) nih.govnih.govmaterialsproject.org
a (Å) 3.66147 nih.gov
c (Å) 5.35766 nih.gov
Coordination Ni: Octahedral (6 Se) materialsproject.org
Se: Trigonal Prismatic (6 Ni) materialsproject.orgwikipedia.org

Nickel diselenide (NiSe₂) typically adopts a cubic pyrite-type structure. nih.govosti.govosti.gov This structure is characterized by the Pa-3 space group. nih.govosti.govosti.gov In the pyrite (B73398) structure, Ni²⁺ ions are bonded to six equivalent Se₂²⁻ dumbbell-shaped units, forming corner-sharing NiSe₆ octahedra. nih.govosti.gov This face-centered cubic crystal structure is often classified as being NaCl-like, where Ni and Se₂ groups correspond to the Na and Cl atoms, respectively. whut.edu.cn

The lattice parameter for cubic NiSe₂ is approximately a = 6.00 Å. The corner-sharing octahedral tilt angle is reported to be around 63°. osti.govosti.gov All Ni-Se bond lengths in this structure are equivalent, measuring about 2.46 Å. osti.gov In addition to the cubic phase, an orthorhombic marcasite-type structure for NiSe₂ has also been reported. osti.govrsc.org

Table 2: Crystallographic Data for Cubic NiSe₂

Parameter Value Reference
Crystal System Cubic nih.gov
Space Group Pa-3 (No. 205) nih.govosti.govosti.gov
Structure Type Pyrite nih.govosti.gov
Coordination Ni: Octahedral (6 Se) osti.gov
Se: Tetrahedral (3 Ni, 1 Se) materialsproject.org

Ni₃Se₄: This nickel selenide phase can crystallize in several structures, including monoclinic and orthorhombic systems. materialsproject.orgrsc.orgmaterialsproject.org One common phase is a spinel-like structure that crystallizes in the orthorhombic Imma space group. materialsproject.org In this structure, Ni²⁺ ions occupy tetrahedral sites, bonded to four Se²⁻ atoms, while Ni³⁺ ions are in octahedral sites, coordinated to six Se²⁻ atoms. materialsproject.org Another reported phase for Ni₃Se₄ is monoclinic, belonging to the C2/m or I2/m space group. materialsproject.orgmdpi.com

Ni₃Se₂: This phase, also known as heazlewoodite, possesses a rhombohedral (trigonal) crystal structure. nih.goviucr.orgmaterialsproject.org It belongs to the R32 space group. nih.goviucr.orgmaterialsproject.org The structure of Ni₃Se₂ features Ni atoms bonded to both Se and other Ni atoms, forming a three-dimensional framework of Ni-Ni bonds. iucr.orgresearchgate.net Specifically, Ni is coordinated to four Se atoms and four Ni atoms. researchgate.net The crystal structure refinement of stoichiometric Ni₃Se₂ provided lattice parameters of a = 6.02813(13) Å and c = 7.24883(16) Å. nih.goviucr.org

Table 3: Crystallographic Data for Ni₃Se₄ and Ni₃Se₂

Compound Crystal System Space Group Reference
Ni₃Se₄ Orthorhombic Imma materialsproject.org
Ni₃Se₄ Monoclinic C2/m, I2/m materialsproject.orgmdpi.com
Ni₃Se₂ Rhombohedral (Trigonal) R32 nih.goviucr.orgmaterialsproject.org

Beyond the more common phases, several other this compound stoichiometries exist, often as non-stoichiometric compounds. researchgate.netrsc.org

Ni₀.₈₅Se: This is a nickel-deficient phase that typically exhibits a hexagonal NiAs-type structure, similar to stoichiometric NiSe. rsc.orgresearchgate.net The vacancies in the nickel sublattice can influence the electronic and catalytic properties of the material.

Ni₆Se₅ and Ni₅Se₅: These phases have also been reported, particularly when using specific synthesis conditions, such as ethylenediamine (B42938) or pyridine (B92270) as solvents in solvothermal methods. researchgate.net For instance, Ni₆Se₅ with a rod-like structure has been synthesized directly on nickel foam. researchgate.net The synthesis in pyridine has been shown to produce poly-dispersed Ni₅Se₅ nanoparticles. researchgate.net Detailed crystallographic information for these complex stoichiometries is less commonly reported compared to the primary phases.

Rational Design and Fabrication of Nanostructured Nickel Selenides

Controlling the morphology of nickel selenides at the nanoscale is a powerful strategy to enhance their properties. High surface area, increased number of active sites, and quantum confinement effects are all benefits of nanostructuring.

Zero-dimensional (0D) nanostructures, such as nanoparticles and quantum dots (QDs), represent the smallest dimension of nanomaterials and exhibit unique properties due to quantum confinement.

Nanoparticles: this compound nanoparticles with various stoichiometries (NiSe, NiSe₂, Ni₃Se₄) and spherical-like morphologies have been synthesized through colloidal methods. rsc.orgresearchgate.net Solvothermal and hydrothermal routes are also common for producing nanoparticles, where factors like solvent, temperature, and reaction time can control the size and phase. nih.govresearchgate.net For example, monodispersed Ni₀.₉₅Se nanospheres were obtained after 1 hour of reaction in a solvothermal process. researchgate.net Cation exchange reactions using sacrificial templates have also been employed to create spinel Ni₃Se₄ nanoparticles. acs.orgacs.org

Quantum Dots (QDs): this compound QDs, which are semiconductor nanocrystals typically smaller than 10 nm, have been synthesized to leverage their distinct optical and electronic properties. ingentaconnect.comresearchgate.net A common method is the colloidal solution precipitation route, often using capping agents like 3-Mercaptopropionic acid (3-MPA) to control growth and prevent aggregation. ingentaconnect.com This method can produce hexagonal NiSe QDs with a spherical morphology at room temperature. ingentaconnect.com The synthesis of NiSe₂ QDs via an aqueous colloidal method has also been reported. ingentaconnect.com These QDs exhibit a significant blue-shift in their optical absorption and emission spectra compared to the bulk material, a clear indication of quantum confinement. researchgate.netingentaconnect.com

One-Dimensional Nanowires, Nanorods, and Nanotubes

One-dimensional (1D) nanostructures, including nanowires, nanorods, and nanotubes, offer direct and efficient pathways for electron transport, making them highly desirable for electrochemical applications. Various synthesis strategies have been developed to fabricate these 1D this compound structures.

Hydrothermal methods are commonly employed; for instance, well-defined Ni₃S₂ nanorod arrays have been grown on nickel foam through a simple hydrothermal sulfuration treatment, and this approach can be adapted for selenides. researchgate.net A solution-liquid-solid (SLS) method has also been successfully used to synthesize hexagonal this compound nanowire arrays on nickel foam, using selenium crystals as both a catalyst for growth and the selenium source. researchgate.net For the creation of hollow structures, template-assisted methods are effective. This compound nanotubes can be formed preferentially within the channels of an anodic aluminum oxide (AAO) template. researchgate.net Another approach involves a self-sacrificing template method where Se@NiSe₂ nanocables are first synthesized, followed by the removal of the selenium core through evaporation to yield this compound nanotubes. researchgate.net These 1D structures, such as NiSe nanowires on nickel foam, have demonstrated high bifunctional catalytic activity for both the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in alkaline solutions. mdpi.com

Two-Dimensional Nanosheets and Ultrathin Films

Two-dimensional (2D) nanostructures like nanosheets and ultrathin films provide a large surface area-to-volume ratio, which maximizes the exposure of active sites to the electrolyte. This characteristic is particularly beneficial for surface-intensive processes such as catalysis and energy storage.

Electrodeposition is a facile and effective technique for fabricating this compound thin films with different phases (e.g., Ni₃Se₂ and NiSe) on conductive substrates like stainless steel. rhhz.net These films can exhibit high specific capacitance, with values reaching up to 1644.7 F/g for the NiSe phase. rhhz.net Hydrothermal synthesis is another prevalent method. For example, self-supporting Ni₀.₈₅Se nanosheet arrays have been grown on carbon fiber fabric. frontiersin.org By combining this compound with other metals, ternary 2D nanostructures can be created. A novel flexible electrode made of tin this compound (SnₓNi₁₋ₓSe₂) nanosheets grown vertically on carbon fiber cloth has shown enhanced electrical conductivity and an ultrahigh specific capacity of approximately 346 mA h g⁻¹ at a current density of 1.0 mA cm⁻². rsc.org The 2D layered structure of materials like nickel sulfide-nickel sulfoselenide nanosheets has been shown to contribute to increased charge storage capability at high current densities. researchgate.net

Three-Dimensional Hierarchical Architectures

Three-dimensional (3D) hierarchical architectures are complex structures assembled from lower-dimensional building blocks (0D, 1D, or 2D). These architectures, which include forms like nanoflowers, dendritic structures, and self-assembled arrays, combine the advantages of their constituent nanostructures with additional benefits such as improved structural stability, enhanced mass transport, and a high density of accessible active sites.

Various synthesis methods can produce these intricate structures. A solvent thermal method has been used to create nickel-based selenides (NiₓSeᵧ) with a fractal, dendritic structure by controlling the aging time during synthesis. mdpi.com Similarly, hierarchical Ni₃Se₂ nanosheet-on-nanorod structures have been fabricated on Ni foam using a 3D substrate-assisted confinement assembly method. researchgate.net Flower-like composites of nickel-vanadium-selenide have also been synthesized via a hydrothermal method. researchgate.net These 3D structures often exhibit superior performance in energy applications. For example, an asymmetric supercapacitor device using Ni₃Se₂ nanodendrite arrays as the positive electrode achieved a high energy density of 22.3 W h kg⁻¹. researchgate.net The unique architecture of these materials, such as the sea urchin-like 3D structure of Ni₀.₅Co₀.₅Se₂, provides excellent performance in supercapacitors. nih.gov Furthermore, a loofah-like Co₀.₆Ni₀.₄Se₂ architecture has been shown to expose abundant active sites and provide stable transfer channels for ions and electrons, leading to outstanding HER performance. nih.gov

Surface and Interface Engineering for Performance Enhancement

Beyond morphology control, the catalytic and electrochemical performance of nickel selenides can be significantly elevated through the precise engineering of their surfaces and interfaces. These strategies aim to modulate the electronic structure, create more active sites, and improve charge transfer kinetics.

Surface Functionalization and Hybridization with Organic/Inorganic Layers

Modifying the surface of this compound with organic or inorganic layers is an effective strategy to enhance its intrinsic catalytic activity. One prominent example is the functionalization of this compound with polyaniline (PANI), a conductive polymer. researchgate.netrsc.org

Construction of Heterostructures and Heterointerfaces

Creating heterostructures by combining this compound with other materials is a powerful method to improve catalytic activity and stability. researchgate.net The interface between the two different materials can generate synergistic effects that enhance performance beyond that of the individual components.

For instance, heterostructures of this compound (NiSe) nanosheets and cobalt-iron layered double hydroxide (B78521) (CoFeLDH) have been prepared using hydrothermal and electrodeposition processes. bohrium.com The interfacial coupling in the resulting CoFeLDH@NiSe material was found to significantly enhance both OER and HER kinetics. bohrium.com Similarly, heterostructures combining NiSe with MoSe₂ have been synthesized, forming nanowires with embedded NiSe nanoparticles. mdpi.com The heterointerface between MoSe₂ and NiSe creates dual active sites that enhance catalytic reactions. mdpi.com Another example involves creating a heterojunction between In-doped cobalt ferrite (B1171679) and this compound (CoFe₁.₇In₀.₃O₄/NiSe₂), which narrows the material's bandgap and facilitates rapid electron transfer, leading to exceptional OER performance. nih.govacs.org Trimetallic selenide heterostructures, such as those comprising Ni₃Se₂, Co₀.₈₅Se, and MoSe₂, also exhibit outstanding performance due to strong synergistic interactions at the heterointerfaces. rsc.org

HeterostructureSynthesis MethodEnhanced ApplicationKey Performance Metric
CoFeLDH@NiSeHydrothermal & ElectrodepositionOverall Water Splitting127 mV (OER) & 38 mV (HER) overpotential at 10 mA cm⁻² bohrium.com
N-doped (Ni₃Se₂, Co₀.₈₅Se, MoSe₂)One-step SelenizationHER/OER & SupercapacitorsOverall water splitting potential of 1.57 V at 100 mA cm⁻² rsc.org
CoFe₁.₇In₀.₃O₄/NiSe₂Not specifiedOxygen Evolution Reaction (OER)335 mV overpotential at 500 mA cm⁻² nih.govacs.org
(Ni,Co)Se₂@Mo-NiCoPNot specifiedAsymmetric SupercapacitorEnergy density of 33.7 Wh/kg at 800 W/kg acs.org

Vacancy Engineering and Defect Chemistry for Active Site Modulation

Introducing defects, such as vacancies, into the crystal lattice of this compound is a sophisticated strategy to modulate its electronic properties and create additional active sites for catalysis. This approach, known as vacancy engineering, can significantly boost electrochemical performance. mdpi.com

Selenium vacancies (Vse) are commonly created in this compound materials. This can be achieved through methods like a facile reduction process using hydrazine (B178648) hydrate (B1144303) with ultrasonic treatment or by using NaBH₄ as a reducing agent. researchgate.netresearchgate.net The introduction of Se vacancies can increase the electrochemical surface area and the number of active sites. researchgate.net These vacancies alter the material's electronic structure, often increasing the density of states near the Fermi level, which enhances electrical conductivity. researchgate.netresearchgate.net

Vacancy engineering is often combined with doping. For example, creating Se vacancies in iron-doped NiSe₂ (VSe-Ni₀.₇₀Fe₀.₃₀Se₂) has been shown to dramatically improve OER activity, requiring an overpotential of only 210 mV to reach a current density of 10 mA cm⁻². researchgate.netrsc.org Theoretical calculations confirm that both Fe doping and Se vacancies contribute to a decrease in the free energy of reaction intermediates, which enhances the catalytic activity. researchgate.netrsc.org This strategy of intentionally introducing defects allows for the precise tuning of a catalyst's surface properties to optimize the adsorption and reaction of molecules. mdpi.com

Investigation of Electronic and Quantum Properties of Nickel Selenides

Electronic Band Structure Analysis and Band Gap Tuning

The electronic band structure of nickel selenides is a critical determinant of their electrical and optical properties. Nickel selenide (B1212193) (NiSe) typically exhibits the characteristics of a direct bandgap semiconductor. wikipedia.orgfishersci.be The reported optical band gap for NiSe varies, with values such as 1.61 eV and 2.18 eV being documented. wikipedia.orguni.lu This variation can be attributed to differences in synthesis methods and material crystallinity. For instance, NiSe thin films prepared by a chemical bath deposition method showed a direct optical band gap of 1.61 eV. wikipedia.org Another study on NiSe thin films synthesized via a dip method reported an optical gap of 2.18 eV. uni.lu

Different stoichiometries of nickel selenide also present distinct electronic properties. Nickel diselenide (NiSe₂) has a reported bandgap of approximately 1.9 eV. wikipedia.org The electronic structure, and consequently the band gap, can be intentionally modified or "tuned." This tuning can be achieved through various strategies, including controlling the particle size or introducing dopants into the crystal lattice. americanelements.com For example, a decrease in the optical band gap of NiSe nanoparticles from 3.54 eV to 3.37 eV was observed with an increase in calcination temperature, which was attributed to an increase in particle size.

The various phases of this compound, such as NiSe, Ni₃Se₄, and NiSe₂, each possess unique electronic structures that influence their performance in applications like electrocatalysis. americanelements.com Density functional theory (DFT) calculations have shown that the electronic structure can be modulated by surface modifications, such as hydroxylation or oxidation. americanelements.com

Table 1: Reported Band Gap Values for Nickel Selenides
CompoundReported Band Gap (eV)Measurement Context/Method
NiSe1.61Direct band gap from chemical bath deposited thin film wikipedia.org
NiSe2.18Optical gap from thin film synthesized by dip method uni.lu
NiSe₂1.9- wikipedia.org
NiSe Nanoparticles3.54 - 3.37Tuning by calcination temperature nih.gov

Carrier Concentration, Electrical Conductivity, and Resistivity Studies

The charge carrier concentration, electrical conductivity, and resistivity are fundamental electronic properties that dictate the performance of nickel selenides in electronic devices. For NiSe thin films, the carrier concentration has been estimated to be 2.58 × 10¹⁹ cm⁻³ at 300 K, increasing to 3.55 × 10¹⁹ cm⁻³ at 525 K, indicating the semiconductor nature of the material where carrier concentration is temperature-dependent. uni.lu

Studies have shown that different phases of this compound exhibit varying electrical properties. For instance, NiSe₂ has been reported to have slightly higher electrical conductivity and lower resistivity compared to NiSe. wikipedia.org The electrical resistivity of NiSe thin films has been observed to be in the order of 10³ Ω·cm. wikipedia.org The incorporation of selenium, which is less electronegative and has a larger atomic radius than sulfur, into nickel-based compounds generally leads to higher electrical conductivity due to stronger metallic bonding characteristics. wikipedia.org

The conductivity of nickel selenides can be influenced by their phase composition. An in-situ phase transformation from cubic NiSe₂ to hexagonal NiSe during electrocatalysis was shown to lead to an increase in conductivity. americanelements.com This enhancement is attributed to charge transfer from the selenium site to the nickel site during the transformation. americanelements.com Furthermore, doping with other elements can also significantly impact the electrical properties.

Table 2: Electrical Properties of Nickel Selenides
CompoundPropertyValueConditions/Remarks
NiSeCarrier Concentration2.58 × 10¹⁹ cm⁻³At 300 K uni.lu
NiSeCarrier Concentration3.55 × 10¹⁹ cm⁻³At 525 K uni.lu
NiSeElectrical Resistivity~10³ Ω·cmThin film wikipedia.org
NiSe₂ConductivityHigher than NiSe- wikipedia.org
NiSe₂ResistivityLower than NiSe- wikipedia.org

Electron Transfer Kinetics and Charge Transport Mechanisms

The efficiency of nickel selenides in various applications, especially in electrocatalysis and energy storage, is closely linked to their electron transfer kinetics and charge transport mechanisms. The synergistic interaction between nickel and selenium atoms is known to enhance electron transport properties and reduce charge transfer resistance. americanelements.com This is a key factor in their promising performance as electrocatalysts.

Doping nickel selenides with other metals is a common strategy to further improve these properties. For example, doping NiSe₂ with iron has been shown to introduce additional electronic states near the Fermi level, which in turn enhances charge transfer and transport. americanelements.com Similarly, cobalt-doped NiSe has demonstrated improved electron transfer. americanelements.com The formation of heterostructures, such as combining this compound with other materials, can also facilitate more efficient electron transport. americanelements.com

Electrochemical impedance spectroscopy (EIS) is a powerful tool used to investigate the kinetics of charge transfer at the catalyst-electrolyte interface. For NiSe₂, EIS studies have been used to understand how charge transfer kinetics vary with applied potential during processes like CO₂ reduction. fishersci.be These studies help in elucidating the barriers that electrons must overcome at the electrode-electrolyte interface. fishersci.be The kinetics of ion diffusion and charge transfer are crucial, particularly in supercapacitor applications, where rapid redox kinetics are essential for high performance. wikipedia.org

D-Band Center Theory and Its Relation to Catalytic Activity

The d-band center theory is a cornerstone in understanding and predicting the catalytic activity of transition metals and their compounds, including nickel selenides. This theory posits that the energy of the d-band center of a metal relative to the Fermi level is a key descriptor of its interaction with adsorbates. The closer the d-band center is to the Fermi level, the stronger the bond with an adsorbate, which can enhance catalytic activity up to an optimal point.

For nickel selenides, density functional theory (DFT) calculations have provided valuable insights into the position of the Ni d-band center and its influence on catalytic reactions. It has been shown that different phases of this compound have different d-band center energies. For example, the Ni d-band center in Ni₃Se₄ is located at -1.10 eV, which is closer to the Fermi level than that in NiSe (-1.60 eV) and NiSe₂ (-1.38 eV). americanelements.com This proximity to the Fermi level in Ni₃Se₄ is correlated with enhanced electronic conductivity and electron transfer, making it a more efficient catalyst for certain reactions like the methanol (B129727) oxidation reaction. americanelements.com

The position of the d-band center can be strategically tuned to optimize catalytic performance. This can be achieved through several methods:

Phase Transformation: An in-situ phase change from NiSe₂ to NiSe can cause the d-band center to shift up, leading to enhanced catalytic activity. americanelements.com

Doping: Introducing other metals can modulate the electronic structure. For instance, doping with cobalt can facilitate the formation of hypervalent Ni(Co)OOH at a lower potential, which enhances methanol adsorption and charge transfer. americanelements.com

Surface Modification: The electronic structure of NiSe can be modulated by surface hydroxylation or oxidation, which synergistically tunes the Ni d-band center. americanelements.com

Table 3: Calculated d-Band Center Energies for this compound Phases
Compoundd-Band Center (eV vs. Fermi Level)Reference
NiSe-1.60 americanelements.com
NiSe₂-1.38 americanelements.com
Ni₃Se₄-1.10 americanelements.com

HOMO-LUMO Gap, Electron Affinity, and Ionization Potential Determination

The electronic properties of this compound nanostructures can be further understood by examining their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and stability of the material. nih.gov Other important quantum chemical descriptors include electron affinity (EA), which is the energy released when an electron is added to a neutral species, and ionization potential (IP), the energy required to remove an electron. thegoodscentscompany.com

Density Functional Theory (DFT) calculations have been employed to determine these properties for various this compound nanostructures. For instance, a study using the B3LYP/LanL2DZ basis set calculated these values for NiSe₂ and NiSe₃ nanostructures in neutral, cationic, and anionic states. thegoodscentscompany.com

The results from this study are summarized below:

HOMO-LUMO Gap: For neutral NiSe₂, the alpha energy gap was calculated to be 1.73 eV. For cationic and anionic NiSe₂, the alpha gaps were 2.18 eV and 2.46 eV, respectively. The beta HOMO-LUMO gaps for cationic and anionic NiSe₂ were 2.33 eV and 2.42 eV. thegoodscentscompany.com The semiconductor nature suggested by these gaps makes them suitable for applications in solar cells. thegoodscentscompany.com

Ionization Potential (IP) and Electron Affinity (EA): The study found that cationic NiSe₂, NiSe₃, CoSe₂, and CoSe₃ exhibit high IP and EA values, in the range of 8.74-12.49 eV. thegoodscentscompany.com Neutral NiSe₂ and NiSe₃, along with their cobalt counterparts, showed moderate IP and EA values ranging from 3.36-5.83 eV, suggesting their potential use in chemical sensors. thegoodscentscompany.com

These theoretical calculations provide a fundamental understanding of the electronic behavior of this compound nanostructures and can guide the design of materials with tailored electronic properties for specific applications. thegoodscentscompany.com

Table 4: Calculated Electronic Properties of NiSe₂ and NiSe₃ Nanostructures
NanostructureStatePropertyCalculated Value (eV)
NiSe₂NeutralAlpha HOMO-LUMO Gap1.73
CationicAlpha HOMO-LUMO Gap2.18
AnionicAlpha HOMO-LUMO Gap2.46
NiSe₂CationicBeta HOMO-LUMO Gap2.33
AnionicBeta HOMO-LUMO Gap2.42
NiSe₂/NiSe₃CationicIP and EA Range8.74 - 12.49
NeutralIP and EA Range3.36 - 5.83
Source: thegoodscentscompany.com

Density of States Near the Fermi Level

The density of states (DOS) near the Fermi level (E_F) is a critical parameter that governs the electronic behavior of a material, including its conductivity and catalytic properties. A higher DOS at the Fermi level generally implies a more metallic character and can be indicative of enhanced catalytic activity.

For nickel selenides, theoretical and experimental studies have provided insights into their DOS. In the related compound CsNi₂Se₂, a large Sommerfeld coefficient (γ_n) was observed, which is proportional to the DOS at the Fermi surface. fishersci.pt This large DOS was suggested to be a key factor in its superconducting properties. fishersci.pt

Density functional theory (DFT) calculations have shown that the DOS of nickel selenides can be engineered. For example, it has been demonstrated that both iron (Fe) doping and the introduction of selenium (Se) vacancies in this compound can lead to an increase in the density of states near the Fermi level. fishersci.ca This modification of the electronic structure is a key reason for the enhanced performance of doped or defect-engineered nickel selenides in applications such as electrocatalysis.

In a broader context, experimental studies on elemental nickel have identified a relatively high density of empty states in the conduction band within 0.5 eV of the Fermi level. fishersci.be While this is for pure nickel, it provides a foundational understanding of the electronic structure that influences the properties of its compounds, including selenides. The hybridization of nickel's 3d orbitals with selenium's p orbitals in nickel selenides determines the specific features of the DOS near the Fermi level, which is crucial for their electronic and catalytic functionalities.

Doping and Alloying Strategies for Property Modulation in Nickel Selenides

Transition Metal Doping (e.g., Fe, Co, Mo, Mn, Cr)

The introduction of transition metals such as iron (Fe), cobalt (Co), molybdenum (Mo), manganese (Mn), and chromium (Cr) into the nickel selenide (B1212193) framework has been extensively explored to boost its catalytic activity.

Iron (Fe) Doping: Fe-doped nickel selenide has demonstrated significantly enhanced performance for both the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are crucial for water splitting. rsc.orgresearchgate.net The incorporation of Fe can create a hierarchical nanostructure of nanorods and nanosheets, which increases the number of active sites. rsc.org Studies have shown that an optimal Fe doping concentration can lead to remarkable catalytic activity. For instance, Fe₇.₄%-NiSe has been reported to require a low overpotential of 231 mV to achieve a current density of 50 mA cm⁻² for the OER. rsc.org Theoretical calculations suggest that Fe doping, in conjunction with selenium vacancies, can increase the density of states near the Fermi level, thereby enhancing conductivity and lowering the free energy of reaction intermediates. immt.res.inrsc.org

Molybdenum (Mo) Doping: Molybdenum doping has been shown to be particularly effective in improving the HER performance of this compound. Mo-doped this compound can form heterostructures, such as Moₓ-Ni₀.₈₅Se/MoSe₂, which generate an interfacial electric field that facilitates electron transfer and reduces the water dissociation barrier. rsc.orgrsc.org This modification of the local electronic structure also enhances resistance to chloride ion poisoning in seawater splitting applications. rsc.org

Manganese (Mn) Doping: The incorporation of manganese into this compound has been shown to influence its morphology and electronic properties. scispace.comresearchgate.netjocpr.com Studies have reported that Mn doping can alter the shape of NiSe nanoparticles from a broccoli-like to a broken cluster shape. scispace.com Furthermore, Mn doping can increase the conductivity of this compound, as indicated by changes in its photoluminescence spectra. scispace.comresearchgate.net

Chromium (Cr) Doping: The synthesis and characterization of chromium-doped this compound have also been investigated. nanoient.org Similar to other transition metal dopants, Cr is introduced to modify the material's properties, and its effects can be characterized through various analytical techniques including X-ray diffraction and scanning electron microscopy. nanoient.org

Electrocatalytic Performance of Transition Metal-Doped Nickel Selenides

DopantCatalystReactionOverpotential (mV) @ Current Density (mA cm⁻²)Reference
FeFe₇.₄%-NiSeOER231 @ 50 rsc.org
FeFe₇.₄%-NiSeHER163 @ 10 rsc.org
CoCo-Ni-Se/C/NFOER275 @ 30 rsc.orgresearchgate.net
CoCo-Ni-Se/C/NFHER90 @ -10 rsc.orgresearchgate.net
MoMoₓ-Ni₀.₈₅Se/MoSe₂HER110 @ 10 (in alkaline simulated seawater) rsc.org

Non-Metallic Element Incorporation

Incorporating non-metallic elements like phosphorus (P), nitrogen (N), and sulfur (S) into the this compound lattice is another effective strategy to tune its electronic and catalytic properties.

Phosphorus (P) Doping: Phosphorus doping has been shown to significantly enhance the electrochemical activity of NiSe₂ for both OER and HER. nih.gov P-doped NiSe₂ can achieve a current density of 10 mA cm⁻² at overpotentials of 270 mV for OER and 71 mV for HER. nih.gov The improved performance is attributed to the P atoms inducing a higher valence state of Ni active sites, which is beneficial for OER, and moving the d-band center of Ni atoms closer to the Fermi level, which facilitates HER kinetics. nih.gov

Nitrogen (N) Doping: Nitrogen doping of NiSe₂ nanosheets has been demonstrated to be highly effective for the OER. mdpi.com The incorporation of nitrogen can regulate the work function and semiconductor characteristics of NiSe₂, facilitating electron transport and optimizing catalytic sites. mdpi.com N-doped NiSe₂ has been shown to require an overpotential of only 320 mV to reach a current density of 10 mA cm⁻². mdpi.com

Sulfur (S) Incorporation: Sulfur substitution in this compound can modify its electronic structure and lead to outstanding electrocatalytic activity for the OER. researchgate.net S-substituted Ni₃Se₄ nanoparticles have shown higher OER activities compared to the original Ni₃Se₄. researchgate.net This approach of incorporating multiple chalcogens can lead to better performance than the mono-chalcogenide counterparts. researchgate.net

Electrocatalytic Performance of Non-Metal-Doped Nickel Selenides

DopantCatalystReactionOverpotential (mV) @ Current Density (mA cm⁻²)Reference
PP-NiSe₂OER270 @ 10 nih.gov
PP-NiSe₂HER71 @ 10 nih.gov
NN-NiSe₂OER320 @ 10 mdpi.com

Development of Bimetallic and Multimetallic Selenide Systems

Moving beyond simple doping, the formation of bimetallic and multimetallic selenide systems containing nickel offers another avenue for performance enhancement. These systems often exhibit synergistic effects that surpass the performance of their individual components.

Bimetallic Nickel Cobalt Selenides: Nickel cobalt selenides have been synthesized and shown to have superior electrocatalytic activity compared to their binary nickel and cobalt selenide counterparts. acs.org The electrochemical performance can be optimized by tuning the Ni/Co molar ratio. acs.org These materials have found applications not only in water splitting but also as counter electrodes in dye-sensitized solar cells. acs.org A mixture of Ni₀.₈₅Se and Co₀.₈₅Se nanoparticles on nitrogen-doped hollow carbon spheres has demonstrated superior bifunctional activity for both OER and the oxygen reduction reaction (ORR). rsc.org

Trimetallic Selenide Systems: The inclusion of a third metal can further modulate the electronic structure and enhance catalytic activity. acs.org For instance, trimetallic Zn-Co-Ni selenide nanoparticles have been synthesized and evaluated for the HER. acs.org The composition Zn₀.₁Co₀.₃Ni₀.₆Se₂ demonstrated excellent HER activity with an overpotential of 121 mV at 10 mA cm⁻² and a low Tafel slope. acs.org Similarly, Mo-Ni-Co trimetallic selenide nanorod arrays have shown high efficiency and stability for the HER, requiring an overpotential of just 38 mV to deliver a current density of 10 mA cm⁻². researchgate.net

Synergistic Effects of Doping and Alloying on Electronic Structure and Catalytic Performance

The enhanced performance observed in doped and alloyed this compound systems is a direct result of the synergistic interplay between the constituent elements, which leads to favorable modifications of the electronic structure and catalytic properties.

The introduction of dopants or alloying elements can modulate the electron density and d-band center of the nickel atoms, which are crucial for the binding of reaction intermediates in catalysis. mdpi.com For instance, cobalt doping in NiSe increases the density of redox-active sites and improves electron transfer without altering the fundamental reaction mechanism. mdpi.com Similarly, phosphorus doping leads to a higher valence state of Ni active sites, enhancing their catalytic ability. nih.gov

In multimetallic systems, the combination of different metals with varying electronegativities and electronic configurations creates a unique electronic environment. acs.org This can trigger enhanced electronic conductivity and increase the number of active sites. acs.org The synergistic interaction between NiSe₂, CoSe₂, and CeO₂ in a composite catalyst, for example, modulates the electronic structure, leading to enhanced stability and the generation of additional active sites. mdpi.com Furthermore, the formation of heterostructures, as seen in Mo-doped NiSe, can create built-in electric fields that facilitate charge transfer and lower reaction barriers. rsc.orgrsc.org

Advanced Characterization Methodologies for Nickel Selenide Research

Structural and Morphological Characterization

Understanding the crystal structure and surface morphology is fundamental to predicting and explaining the behavior of nickel selenide (B1212193) in various applications. Techniques such as X-ray diffraction and electron microscopy are routinely employed for this purpose.

X-ray Diffraction (XRD) and Rietveld Analysis

X-ray Diffraction (XRD) is a primary technique for identifying the crystal phase and purity of synthesized nickel selenide compounds. The diffraction pattern serves as a fingerprint for a specific crystalline phase, allowing researchers to distinguish between different stoichiometries such as NiSe, NiSe₂, and Ni₃Se₂. rsc.orgacs.org For instance, studies have confirmed the hexagonal crystal structure of NiSe and the cubic structure of NiSe₂ through XRD analysis. mdpi.com The absence of peaks from secondary phases or precursors in an XRD pattern confirms the phase purity of the synthesized material. arxiv.org

For a more in-depth structural investigation, Rietveld refinement is applied to the XRD data. This powerful analytical method involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, unit cell volume, atomic positions, and site occupancy. arxiv.orgresearchgate.net The refinement process helps to quantify the phase composition in multiphase samples and provides detailed crystallographic information, which is crucial for understanding the material's intrinsic properties. arxiv.orgustb.edu.cn An excellent agreement between the experimental data and the fitted model, as indicated by low-reliability factors (R-factors), validates the structural model. arxiv.org

Table 1: Common this compound Phases and Their Crystal Structures

CompoundFormulaCrystal System
Nickel MonoselenideNiSeHexagonal
Nickel DiselenideNiSe₂Cubic
Trinickel DiselenideNi₃Se₂Rhombohedral

Electron Microscopy Techniques (SEM, TEM, SAED, EDX)

Electron microscopy techniques offer direct visualization of the material's morphology and microstructure from the micrometer to the angstrom scale.

Scanning Electron Microscopy (SEM): SEM is used to investigate the surface morphology of this compound materials. arxiv.org It provides information on the size, shape, and aggregation of particles. mdpi.com For example, SEM images have revealed various morphologies, from nanostructures and nanosheet arrays to agglomerated grains of irregular shape. acs.orgmdpi.com

Energy Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX (also known as EDS) is an analytical technique used for elemental analysis. arxiv.org It confirms the presence of nickel and selenium and can provide a quantitative or semi-quantitative assessment of their atomic ratios, verifying the stoichiometry of the synthesized compound, such as the nearly 1:1 and 1:2 atomic ratios for NiSe and NiSe₂, respectively. mdpi.commdpi.com Elemental mapping with EDX demonstrates the homogeneous distribution of Ni and Se throughout the material. mdpi.com

Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging than SEM, allowing for the examination of the internal structure of the material. measurlabs.com It is used to visualize the size and shape of individual nanoparticles and their agglomeration into clusters. mdpi.com High-resolution TEM (HRTEM) can even reveal the crystal lattice fringes, providing information about the crystallinity and orientation of the nanoparticles. unive.it

Selected Area Electron Diffraction (SAED): SAED patterns, obtained within a TEM, are used to confirm the crystalline nature of the material. mdpi.com Bright, circular rings or distinct spots in the SAED pattern are indicative of a polycrystalline or single-crystalline structure, respectively, and can be indexed to specific crystal planes, corroborating the XRD findings. researchgate.net

Spectroscopic Investigations for Chemical State and Electronic Structure

Spectroscopic methods probe the electronic structure and chemical bonding within this compound, which are critical determinants of its chemical and physical properties.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and, more importantly, the chemical and electronic states of the elements on the material's surface. scirp.orgaip.org A survey scan first identifies the elements present, such as Ni and Se. mdpi.com High-resolution scans of specific elemental regions, like Ni 2p and Se 3d, provide detailed information about oxidation states and bonding environments.

For the Ni 2p region, spectra can be deconvoluted to identify peaks corresponding to different oxidation states, such as Ni²⁺ and Ni³⁺, along with their characteristic satellite peaks. mdpi.com For the Se 3d region, the spectrum typically shows doublet peaks (Se 3d₅/₂ and Se 3d₃/₂) corresponding to metal selenide (Se²⁻). researchgate.net In some cases, additional peaks may indicate the presence of other selenium species, such as elemental Se. unive.it These analyses are crucial for understanding surface chemistry, especially in catalytic applications where the surface state dictates activity. aip.orgaip.org

Table 2: Representative XPS Binding Energies for this compound

RegionPeakBinding Energy (eV)Corresponding State
Ni 2pNi 2p₃/₂~853.3 - 856.5Ni²⁺/Ni³⁺
Ni 2p₁/₂~870.8 - 873.8Ni²⁺/Ni³⁺
Satellite~861.1Satellite Peak
Se 3dSe 3d₅/₂~54.6 - 55.4Se²⁻ / Elemental Se
Se 3d₃/₂~55.2 - 55.7Se²⁻ / Elemental Se

Note: Binding energies can vary slightly depending on the specific phase, morphology, and instrument calibration. mdpi.comunive.itscirp.orgresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of a material, providing structural information. nih.govresearchgate.net Different this compound phases exhibit distinct Raman active modes. For instance, cubic NiSe₂ has characteristic Raman peaks that can be assigned to specific vibrational modes such as Tg, Eg, and Ag. unive.itresearchgate.net The presence and position of these peaks confirm the successful formation of the NiSe₂ phase. researchgate.net Raman spectroscopy can also detect the presence of other components, such as amorphous selenium, which may be present as a result of the synthesis process. unive.it In-situ Raman studies have also been used to observe the transformation of selenium species during electrochemical reactions. acs.org

UV-Vis Spectroscopy and Photoluminescence (PL)

UV-Visible (UV-Vis) spectroscopy is employed to study the optical properties of this compound materials. By measuring the absorption of light across the ultraviolet and visible range, the optical bandgap energy (Eg) of the semiconductor material can be determined using a Tauc plot analysis. mdpi.com The bandgap is a critical parameter that influences the material's electronic conductivity and its potential use in optoelectronic devices like photovoltaics. mdpi.com Studies have reported bandgap values of approximately 1.35 eV for NiSe and 1.9 eV for NiSe₂, indicating their semiconductor nature. mdpi.com

Photoluminescence (PL) spectroscopy investigates the emission of light from the material after it has absorbed photons. The PL emission spectrum provides insights into the recombination of photo-excited electron-hole pairs. mdpi.com A lower PL intensity can suggest a lower rate of electron-hole recombination, which is often a desirable trait in applications like photocatalysis and photovoltaics. mdpi.com The emission peaks can also be attributed to electronic transitions related to the band edge or defect states within the material. mdpi.comjocpr.com

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS), which includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local electronic and geometric structure of materials. springernature.com In this compound research, these methods provide element-specific insights into the oxidation state, coordination environment, and bond distances of the nickel and selenium atoms, which are crucial for understanding catalytic mechanisms. researchgate.netdigitellinc.com

XANES analysis of the Ni K-edge is particularly sensitive to the oxidation state and electronic structure of the nickel centers. digitellinc.com For instance, in-situ XANES studies have been employed to monitor the transformation of this compound pre-catalysts into the active nickel (oxy)hydroxide species under oxygen evolution reaction (OER) conditions. digitellinc.com The energy position and features of the absorption edge, often referred to as the "white line," can differentiate between Ni(II), Ni(III), and other valence states, providing direct evidence of the catalyst's electronic changes during operation. researchgate.netdigitellinc.com

EXAFS, on the other hand, provides detailed information about the local atomic structure, such as bond distances and coordination numbers of the absorbing atom. digitellinc.com By analyzing the oscillations in the absorption coefficient beyond the edge, researchers can determine the distances to neighboring atoms and how many atoms are in each coordination shell. osti.gov This has been used to study the structural evolution of this compound-based materials, revealing changes in the Ni-O and Ni-Ni bond lengths as the material undergoes electrochemical conditioning. osti.gov For example, EXAFS analysis can confirm the transition from a this compound structure to a nickel (oxy)hydroxide, elucidating the nature of the true active site. digitellinc.com Combined XANES and EXAFS studies offer a comprehensive picture of the catalyst's structure-activity relationships. digitellinc.com

Electrochemical Characterization for Catalytic and Energy Storage Performance

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the catalytic activity and reaction kinetics of this compound electrodes. rsc.org The method involves sweeping the potential of a working electrode and measuring the resulting current, providing information about redox processes occurring at the electrode surface. mdpi.com

In the study of this compound for applications like dye-sensitized solar cells (DSSCs), CV is used to evaluate the electrocatalytic ability for the reduction of the I⁻/I₃⁻ redox couple. rsc.org The CV curves for various this compound stoichiometries (e.g., NiSe₂, Ni₃Se₄, Ni₀.₈₅Se, NiSe, and Ni₃Se₂) show characteristic oxidation and reduction peaks. rsc.org A larger cathodic peak current density and a smaller peak-to-peak separation (Epp) in the voltammogram generally indicate a higher electrocatalytic activity and better reversibility of the redox reaction. rsc.org

For water splitting applications, such as the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), CV is used to assess the onset potential and current density achieved at a given potential. semanticscholar.orgsci-hub.se For instance, CV curves for NixSey samples with different aging times revealed that a sample aged for 80 minutes exhibited the lowest overpotential for OER at a current density of 50 mA/cm². semanticscholar.org Furthermore, performing thousands of CV cycles serves as a method to evaluate the electrochemical stability and durability of the catalyst. researchgate.netum.ac.ir The double-layer capacitance (Cdl), determined from CV scans at various rates, is often used to estimate the electrochemical surface area (ECSA) of the catalyst, with a larger Cdl indicating a greater number of accessible active sites. sci-hub.sersc.org

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the kinetics of electrode processes, particularly the charge transfer resistance at the electrode-electrolyte interface. sci-hub.se In this compound research, EIS is crucial for understanding the efficiency of electron transfer during electrocatalytic reactions and in energy storage devices. semanticscholar.orgum.ac.ir

The resulting Nyquist plot from an EIS measurement typically consists of a semicircle at high frequencies and a linear part at low frequencies. The diameter of the semicircle corresponds to the charge-transfer resistance (Rct). semanticscholar.org A smaller Rct value is desirable as it signifies faster charge transfer kinetics and more efficient catalysis. semanticscholar.orgsci-hub.se For example, studies on NixSey catalysts for OER have shown that samples with lower Rct values exhibit better catalytic performance. semanticscholar.org Similarly, in the context of DSSCs, a lower Rct for a this compound counter electrode compared to a standard platinum electrode indicates superior catalytic activity for the triiodide reduction. researchgate.net

Chronoamperometry and Chronopotentiometry

Chronoamperometry (CA) and chronopotentiometry (CP) are electrochemical techniques used to evaluate the long-term stability and durability of this compound electrocatalysts under operational conditions. researchgate.net

Chronoamperometry involves applying a constant potential to the working electrode and monitoring the current response over time. mdpi.com A stable catalyst will maintain a relatively constant current density over an extended period, indicating its robustness for continuous operation. For example, the stability of Ni₃Se₄-based electrodes for methanol (B129727) oxidation was demonstrated by maintaining a stable current density of 73.6 mA cm⁻² after 20 hours of continuous operation. mdpi.com Similarly, Ni₃Se₂ films for the oxygen evolution reaction (OER) showed exceptional stability for over 42 hours. rsc.orgresearchgate.net

Chronopotentiometry, conversely, involves applying a constant current and measuring the potential as a function of time. researchgate.net This technique is particularly useful for assessing the stability of catalysts for reactions like the HER and OER at a specific current density, which is often a benchmark for performance (e.g., 10 mA cm⁻²). researchgate.net A stable catalyst will show a minimal change in the potential required to maintain the constant current over time. Both NiSe₂ nanosheets and NiSe nanoflakes have demonstrated ultra-long-term stability for 30 hours as evaluated by constant current chronopotentiometry. researchgate.net These stability tests are crucial for determining the practical viability of this compound catalysts in energy conversion and storage devices. sci-hub.se

Tafel Slope Analysis

Tafel slope analysis, derived from the linear portion of a Tafel plot (overpotential vs. log of current density), is a critical tool for elucidating the kinetics and rate-determining step of an electrocatalytic reaction, such as the hydrogen evolution reaction (HER) on this compound surfaces. chinesechemsoc.org A smaller Tafel slope value generally indicates more favorable reaction kinetics. chinesechemsoc.org The value of the Tafel slope can provide insight into the reaction mechanism (e.g., Volmer, Heyrovsky, or Tafel steps).

Different this compound materials exhibit a range of Tafel slopes, reflecting their varied catalytic activities. For instance, Se-enriched NiSe₂ nanosheets have shown a low Tafel slope of 32 mV per decade, suggesting efficient HER kinetics. unive.it In another study, NiSe nanoflakes demonstrated a Tafel slope of 28.6 mV dec⁻¹, which was significantly lower than that of NiSe₂ nanosheets (72.1 mV dec⁻¹), indicating superior kinetics. researchgate.net The mechanism is often described as a Volmer-Heyrovsky or Tafel mechanism, where a Tafel slope around 30 mV dec⁻¹ suggests the Tafel reaction is the rate-determining step, while a slope around 120 mV dec⁻¹ points to the Volmer step being rate-limiting. um.ac.irchinesechemsoc.org

The table below summarizes Tafel slope values for various this compound-based electrocatalysts reported in the literature.

CatalystElectrolyteTafel Slope (mV dec⁻¹)Reference
NiSe₂ nanosheetsAcidic32 unive.it
NiSe nanoflakesNot Specified28.6 researchgate.net
NiSe₂ nanosheetsNot Specified72.1 researchgate.net
NiSe₂ (optimized)1 M KOH68 um.ac.ir
NiSe1 M KOH148 um.ac.ir
Ni₀.₈₅Se/NGO0.5 M H₂SO₄50.7 sci-hub.se
NiSe₂/Ni0.5 M H₂SO₄49 sci-hub.se
NixSey (80 min aging)1.0 M KOH112 semanticscholar.org

Faradaic Efficiency Measurements

Faradaic efficiency (FE) is a critical metric that quantifies the selectivity of an electrochemical process. It is defined as the percentage of the total charge passed through the electrode that is used for the desired chemical reaction to produce a specific product. researchgate.netmdpi.com High Faradaic efficiency is essential for practical applications, as it indicates that side reactions are minimized.

In the context of this compound research, FE measurements are crucial for evaluating its performance as a catalyst in reactions that can yield multiple products. For example, in the electrochemical reduction of carbon dioxide (CO₂RR), this compound (NiSe₂) has been shown to be a highly selective catalyst. rsc.org At lower applied potentials, it can achieve a Faradaic efficiency of over 98% for the production of C2 products like acetic acid and ethanol (B145695). researchgate.netrsc.org This high selectivity is a significant finding, as it demonstrates the potential of this compound to convert CO₂ into valuable chemicals with minimal waste.

Similarly, for the methanol oxidation reaction (MOR), ion chromatography has been used to confirm a high methanol-to-formate selectivity with a Faradaic efficiency of 95.7% for Ni₃Se₄ electrodes. mdpi.com In another study on a coupled formate (B1220265) and hydrogen production system, an amorphous Se-coated Ni₃Se₄ catalyst demonstrated a Faradaic efficiency of 98% for methanol-to-formate conversion. mdpi.com For the oxygen evolution reaction (OER), the Faradaic efficiency of a Ni₃Se₂ catalyst was estimated by measuring the amount of evolved O₂, confirming that the charge was almost exclusively used for oxygen production. rsc.orgresearchgate.net These measurements are vital for validating the effectiveness and selectivity of this compound catalysts in various energy-related applications.

Specific Capacitance and Cycling Stability Assessments

The evaluation of this compound (NiSe) and its composites as electrode materials for energy storage, particularly in supercapacitors, hinges on rigorous electrochemical performance testing. Key metrics for these assessments are specific capacitance, which measures the charge storage capacity per unit mass (or area), and cycling stability, which determines the material's durability and long-term performance over repeated charge-discharge cycles.

Research has demonstrated a wide range of specific capacitance values for this compound-based materials, influenced by factors such as morphology, composition, and the integration of conductive substrates. For instance, NiSe nanowires grown directly on nickel foam have shown a high specific capacitance of 1790 F/g at a current density of 5 A/g. frontiersin.org In another study, NiSe nanoparticles synthesized via an in-situ hydrothermal process on graphene nanosheets (NiSe-G) exhibited a specific capacitance of 1280 F/g at 1 A/g. rsc.org This enhancement is attributed to the synergistic effect between the NiSe nanoparticles and the highly conductive graphene, which provides faster charge transport and more accessible electrochemically active sites. rsc.org

The morphology and structure of the electrode play a crucial role. A one-pot hydrothermal method to create NiSe nanorod arrays on nickel foam yielded an ultra-high specific capacitance of 6.81 F/cm². frontiersin.org Similarly, controlling the number of electrodeposition cycles for NiSe synthesis allows for fine-tuning of electrochemical properties. A NiSe electrode prepared with three deposition cycles (NiSe-3CY) demonstrated an optimal specific capacitance of 507.42 F/g. mdpi.comresearchgate.netscilit.com Composites also show promising results; for example, NiSe₂@CNT composites have achieved a specific capacitance of 980.5 F/g. mdpi.com

Cycling stability is a critical parameter for the practical application of supercapacitor electrodes. NiSe-based materials often exhibit excellent durability. The NiSe-G nanohybrid, for example, retained 98% of its initial capacitance after 2,500 cycles. rsc.org A NiSe film-based flexible all-solid-state asymmetric supercapacitor maintained 84.6% of its capacitance after 10,000 cycles. iastate.edu Even more impressively, a device using NiSe/MnSe@CoS heterostructures showed excellent durability over 20,000 cycles. mdpi.com In a Ni-Zn aqueous battery setup, a hierarchical NiSe₂ nanosheet array cathode demonstrated no obvious capacity degeneration after 10,000 cycles. acs.org A Zn-Mn-Ni-S@NiSe core-shell architecture retained 90.1% of its capacity after 10,000 cycles in a three-electrode setup and 86.6% in a hybrid supercapacitor device. researchgate.net

The following table summarizes the electrochemical performance of various this compound-based materials as reported in recent studies.

Electrode MaterialSpecific Capacitance/CapacityCurrent DensityCycling Stability (% Retention after Cycles)Reference
NiSe Nanowires1790 F/g5 A/gNot Specified frontiersin.org
NiSe-G Nanohybrid1280 F/g1 A/g98% after 2500 rsc.orgnih.gov
NiSe/Ni₃S₂ Composite1259.3 F/g4 mA/cm²85.9% after 10,000 rsc.org
NF/NiSe/MnO₂-LCDs2268 F/g1 A/g84.43% after 3000 acs.org
NiSe-3CY507.42 F/gNot Specified91% after 10,000 mdpi.comresearchgate.netscilit.com
NiSb/NiSe525 mAh/g1 A/g65% after 8000 nih.govmdpi.comresearchgate.netnih.gov
NiSe₂ Nanosheet Arrays245.1 mAh/gNot Specified~91.7% after 10,000 acs.org
NiSe₂-1//Zn Battery231.6 mAh/g1 A/gAlmost no decay after 1000 mdpi.com
Zn-Mn-Ni-S@NiSe358.35 mAh/g2 A/g90.1% after 10,000 researchgate.net
NiVSe–MXene-GAF305.8 mAh/g1 A/g91.7% after 7000 rsc.org

Operando and In-situ Characterization for Reaction Mechanism Elucidation

To understand the fundamental electrochemical processes that govern the performance of this compound electrodes, researchers employ advanced operando and in-situ characterization techniques. These methods allow for the real-time observation of structural, compositional, and electronic changes within the electrode material as the electrochemical reactions are occurring, providing critical insights that are unattainable through ex-situ (post-mortem) analysis. polyu.edu.hkiapchem.orgresearchgate.net

Operando X-ray diffraction (XRD) is a powerful tool for tracking phase transformations during electrochemical cycling. iapchem.org For instance, in a study of a NiSe₂ electrocatalyst, operando synchrotron XRD revealed a dynamic phase transformation from cubic NiSe₂ to hexagonal NiSe under reductive conditions. polyu.edu.hkiapchem.org This in-situ generated NiSe phase was identified as the "real" active species, exhibiting enhanced catalytic activity. polyu.edu.hk Similarly, ex-situ XRD has been used to verify the dual sodium storage mechanisms, involving a conversion reaction for NiCo₂Se₄ and intercalation for the f-Ti₃C₂ MXene substrate, in a composite anode at different charge-discharge states. sci-hub.se

Operando Raman spectroscopy is another indispensable technique for probing the vibrational modes of molecules and identifying chemical species at the electrode-electrolyte interface during operation. aip.orgohpera.eurug.nl It can be used to verify the decomposition or transformation of electrode materials. iapchem.org For example, operando Raman spectroscopy was used to confirm the decomposition of NiSe₂ during the hydrogen evolution reaction, corroborating the findings from operando XRD. polyu.edu.hkresearchgate.net This technique provides a molecular fingerprint, allowing researchers to track changes in chemical bonds, identify reaction intermediates, and study reaction kinetics in real-time. ohpera.eu The use of operando Raman can elucidate changes in the electrolyte and at the electrode surface, providing a more complete picture of the reaction mechanism. aip.orgresearchgate.net

The combination of these operando methods with theoretical calculations, such as Density Functional Theory (DFT), offers a comprehensive understanding of the structure-property relationships. For the NiSe₂ to NiSe transformation, DFT studies suggested that the process involves charge transfer from the selenium site to the nickel site, leading to increased conductivity and an upward shift of the d-band center, which ultimately enhances the catalytic activity. polyu.edu.hk These advanced characterization methodologies are crucial for unraveling the complex reaction mechanisms in this compound-based materials and for the rational design of next-generation energy storage devices. iapchem.orgresearchgate.net

Theoretical and Computational Studies of Nickel Selenides

Density Functional Theory (DFT) for Electronic Structure Prediction and Stability

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of nickel selenides, DFT calculations have been instrumental in predicting their electronic properties and assessing their structural stability.

Researchers have successfully optimized and simulated various nickel selenide (B1212193) nanostructures, including NiSe2 and NiSe3, in neutral, cationic, and anionic states using DFT with the B3LYP/LanL2DZ basis set. scialert.net The stability of these structures is evaluated based on their calculated energies. For instance, the energies for NiSe2 and NiSe3 have been reported as -357 and -535.44 Hartrees, respectively, with stability increasing with the addition of selenium atoms. scialert.net Vibrational frequency analysis further confirms the stability of these nanostructures. scialert.net

DFT calculations also provide insights into the electronic properties by determining the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap. For neutral, cationic, and anionic NiSe2, the alpha energy gaps are 1.73, 2.18, and 2.46 eV, respectively, indicating their semiconductor nature. scialert.net These findings are crucial for applications in areas like solar cells. scialert.net

Furthermore, DFT has been employed to study the electronic and magnetic properties of various nickel selenide phases, such as NiS2, NiSSe, and NiSe2. researchgate.net While standard DFT approaches like the Generalized Gradient Approximation (GGA) may not always accurately predict the insulating nature of some compounds, they can effectively describe magnetic boundaries. researchgate.net More advanced methods like GGA+U, hybrid functionals, or the self-consistent COHSEX+GW approximation can correct for these limitations. researchgate.net The electronic structure of nickel selenides is significantly influenced by the interplay between chalcogen p-orbital interactions and the crystal-field splitting of nickel d-orbitals. researchgate.net

The modification of this compound's electronic state through doping or the creation of heterostructures has also been explored using DFT. For example, doping Ni3Se2 with ruthenium has been shown to optimize the electronic structure, leading to a more favorable Gibbs free energy for catalytic reactions. nih.gov Similarly, creating heterostructures like NiS2/NiSe2 can induce interfacial electron transfer, which modifies the electronic density of states and enhances catalytic activity. researchgate.net

Computational Modeling of Catalytic Reaction Mechanisms

Computational modeling, primarily through DFT, plays a pivotal role in elucidating the complex reaction mechanisms that occur on the surface of this compound catalysts. By simulating the interactions between reactants, intermediates, and the catalyst surface, researchers can identify active sites, determine reaction pathways, and understand the factors that govern catalytic efficiency.

Adsorption Energetics and Intermediate Species Analysis

A key aspect of understanding catalytic mechanisms is the analysis of adsorption energetics of reaction intermediates. DFT calculations are used to determine the binding strength of various species to the catalyst surface, which is a critical factor in catalytic activity.

For the hydrogen evolution reaction (HER), the adsorption free energy of atomic hydrogen (ΔG_H) is a key descriptor. DFT calculations have shown that for NiSe2, selenium sites are more favorable for hydrogen adsorption than nickel sites, with a significantly lower ΔG_H (0.13 eV on Se sites versus 0.87 eV on Ni sites). unive.it This suggests that selenium sites are the primary active centers for the HER on NiSe2 surfaces. unive.it The presence of excess selenium on the surface can further enhance this activity. unive.it

In the context of the carbon dioxide reduction reaction (CO2RR), DFT calculations have been used to estimate the adsorption energy of the crucial *CO intermediate on the NiSe2 surface. rsc.orgrsc.org The calculations revealed that the adsorption energy is moderate, which is optimal for further reduction to form C-C bonds without poisoning the catalyst surface. rsc.org This balance is crucial for the high selectivity towards C2 products like ethanol (B145695) and acetic acid observed experimentally. rsc.orgrsc.org

Bader charge analysis, a method to partition charge density among atoms, is often used in conjunction with DFT to understand the electronic state of the catalyst and its interaction with adsorbates. mdpi.commdpi.com For instance, in the electrochemical oxygen reduction to hydrogen peroxide, DFT and Bader charge analysis showed that modifying NiSe2 with a nitrogen-doped carbon layer leads to an increase in the negative charge on the active sites, which facilitates the adsorption of O2 and H+. mdpi.com

The adsorption of water molecules, the initial step in many electrocatalytic reactions, has also been studied. On various surfaces of Ni3N, a related nickel-based catalyst, water adsorption was found to be exothermic, with the O atom binding to surface Ni sites. mdpi.com The strength of this interaction is crucial for the subsequent water dissociation step. mdpi.com

The following table summarizes some reported adsorption energies for key intermediates on this compound and related catalysts, as determined by DFT calculations.

Catalyst SystemAdsorbateAdsorption Energy (eV)Reference
NiSe2 (110) SurfaceH* on Se site0.13 unive.it
NiSe2 (110) SurfaceH* on Ni site0.87 unive.it
NiSe/MoSe2 HeterointerfaceMethanol (B129727) (first C-H bond cleavage)0.21 mdpi.com
Pure NiSeMethanol (first C-H bond cleavage)0.76 mdpi.com
Ni3N (111) SurfaceH2O-0.79 mdpi.com
Ni3N (110) SurfaceH2O-0.65 mdpi.com
Ni3N (100) SurfaceH2O-0.66 mdpi.com
Ni3N (001) SurfaceH2O-0.56 mdpi.com

Free Energy Diagrams of Key Reaction Steps

Free energy diagrams, constructed from DFT calculations, are powerful tools for visualizing the reaction pathways of catalytic processes. These diagrams plot the Gibbs free energy of each intermediate state along the reaction coordinate, allowing for the identification of the rate-determining step (the step with the highest energy barrier).

For the hydrogen evolution reaction (HER), the Gibbs free energy of adsorbed hydrogen (ΔG_H) is a crucial descriptor of catalytic activity. researchgate.net An ideal catalyst should have a ΔG_H value close to zero. DFT calculations have been used to construct free energy diagrams for the HER on various this compound surfaces. For instance, calculations on the NiSe2 (110) surface showed that hydrogen adsorption on selenium sites is energetically more favorable than on nickel sites. unive.it

In the case of the oxygen evolution reaction (OER), the free energy diagram typically involves four elementary steps with intermediates *OH, *O, and *OOH. DFT calculations on NiS2/NiSe2 heterostructures have shown that the formation of the *OOH intermediate is often the rate-determining step. researchgate.net The heterostructure was found to lower the free energy barrier for this step compared to pure NiSe2, thus enhancing the OER activity. researchgate.net Similarly, creating selenium vacancies and doping with iron in NiSe2 has been shown through DFT to decrease the free energy of the reaction intermediates, leading to improved OER performance. rsc.org

The computational hydrogen electrode (CHE) model is a widely used approach to calculate the free energies of intermediates in electrocatalytic reactions by relating them to the chemical potential of gaseous H2. mdpi.com This model allows for the investigation of the effect of applied potential on the reaction pathway.

The following table provides an example of calculated free energy changes for the OER on NiSe2 and a NiS2/NiSe2 heterostructure.

Reaction StepIntermediateΔG on NiSe2 (eV)ΔG on NiS2/NiSe2 (eV)
1OH1.831.75
2O2.952.90
3*OOH4.654.25
4O24.924.92

Data derived from graphical representation in reference researchgate.net.

Simulations of Structural Stability and Phase Transformations under Reaction Conditions

Understanding the structural stability and potential phase transformations of nickel selenides under operating conditions is crucial for designing durable and long-lasting catalysts. Computational simulations, particularly DFT-based molecular dynamics and thermodynamic calculations, provide valuable insights into these phenomena.

Nickel selenides can exist in various stoichiometric phases (e.g., NiSe, NiSe2, Ni3Se4, Ni3Se2), each with a distinct crystal structure and properties. mdpi.comresearchgate.net The stability of these phases can be influenced by the reaction environment, such as the applied potential and the presence of reactants and electrolytes.

In situ and operando experimental techniques, coupled with theoretical calculations, have revealed dynamic structural transformations during electrocatalysis. For example, during the hydrogen evolution reaction (HER) in an alkaline medium, cubic NiSe2 has been observed to transform into hexagonal NiSe. polyu.edu.hkacs.org DFT calculations supported this observation by showing that this phase transformation involves charge transfer from selenium to nickel sites. polyu.edu.hkacs.org This charge transfer leads to increased conductivity and a shift in the d-band center, which ultimately enhances the catalytic activity, suggesting that the newly formed NiSe phase is the "real" active species under these conditions. polyu.edu.hkacs.org

DFT calculations can also be used to assess the stability of catalyst surfaces and the effect of modifications like doping or vacancy creation. For instance, the introduction of selenium vacancies and iron doping in NiSe2 has been theoretically shown to increase the density of states near the Fermi level, which enhances the material's conductivity and stability. rsc.org Similarly, simulations have been used to study the stability of single-atom catalysts on this compound supports, confirming that platinum single atoms can be effectively stabilized at cationic vacancies in this compound. researchgate.net

The stability of this compound electrodes in supercapacitor applications has also been investigated. While experimental cycling tests show high retention of capacity, computational studies can help understand the underlying reasons by modeling the structural integrity and the absence of significant phase transformations or degradation at the atomic level. mdpi.com

Prediction of Novel this compound Phases and Their Potential Properties

Computational methods, especially when combined with data-driven approaches, are increasingly being used not just to understand existing materials but also to predict the existence and properties of novel, yet-to-be-synthesized phases.

By systematically exploring the vast compositional and structural landscape, computational screening can identify new, thermodynamically stable or metastable this compound phases with potentially superior properties for specific applications. DFT calculations can be used to predict the crystal structure, electronic band structure, density of states, and other fundamental properties of these hypothetical materials. scialert.netresearchgate.net

For example, theoretical studies can predict the formation energies of various Ni-Se compounds, helping to guide synthetic efforts towards promising new phases. scialert.net While much research has focused on common phases like NiSe, NiSe2, and Ni3Se4, other compounds such as NiSe3 and Ni5Se4 are less studied, and computational modeling could uncover their potential. mdpi.com

The prediction of properties extends to catalytic activity. By calculating key descriptors, such as the adsorption energies of reaction intermediates for hypothetical phases, researchers can screen for materials with potentially high catalytic performance before undertaking costly and time-consuming experimental synthesis. mdpi.comresearchgate.net This predictive capability accelerates the discovery of new and improved catalysts.

Furthermore, computational approaches can guide the synthesis of complex materials. For instance, data-driven models trained on experimental data have been used to predict the reaction conditions needed to obtain specific phases of copper selenides, a strategy that could be adapted for the this compound system. nih.gov This integration of computational prediction and experimental validation represents a powerful paradigm for the rational design and discovery of next-generation materials.

Advanced Applications of Nickel Selenides in Research

Electrocatalysis

Electrocatalysis is a key area where nickel selenides are making a substantial impact. They are actively being investigated for their ability to facilitate several important electrochemical reactions, as detailed in the following subsections.

Hydrogen Evolution Reaction (HER)

The electrochemical splitting of water to produce hydrogen is a cornerstone of the hydrogen economy. scilit.com Nickel selenides have emerged as promising non-precious metal catalysts for the hydrogen evolution reaction (HER), the cathodic half-reaction in water electrolysis. mdpi.com Their performance is attributed to the synergistic effects between nickel and selenium, which can be tuned by altering the Ni/Se ratio to form various stoichiometric and non-stoichiometric phases like NiSe, NiSe₂, Ni₃Se₂, and Ni₃Se₄. acs.org

Researchers have demonstrated that the catalytic activity of nickel selenides can be further enhanced through various strategies. For instance, doping with other transition metals has proven effective. A study on ternary nickel-based selenides (MₓNiᵧSe₂, where M = Fe, Mn, V) showed that Fe₀.₂Ni₀.₈Se exhibited the best HER activity, with an overpotential of 124 mV at a current density of 10 mA/cm². mdpi.comnih.gov This improvement was linked to a larger electrochemical surface area and the presence of hetero-interfaces. mdpi.comnih.gov Similarly, incorporating manganese into nickel selenide (B1212193) supported on nickel foam resulted in an exceptionally low overpotential of 28 mV to achieve a current density of 10 mA cm⁻². rsc.org

The morphology and structure of the catalyst also play a crucial role. Nickel selenide nanospheres prepared by single-molecule electrodeposition on carbon cloth demonstrated a low overpotential of 30.8 mV to reach 100 mA cm⁻² for the HER. rsc.org Another study reported that Ni₃Se₂ films electrodeposited on copper foam achieved a current density of 10 mA cm⁻² at an overpotential of approximately 100 mV. researchgate.net

Table 1: Performance of this compound-Based Electrocatalysts for HER
CatalystSubstrateOverpotential (mV) @ Current Density (mA/cm²)
Fe₀.₂Ni₀.₈SeNot specified124 @ 10 mdpi.comnih.gov
Ni-Mn-SeNickel Foam28 @ 10 rsc.org
NiSe nanospheresCarbon Cloth30.8 @ 100 rsc.org
Ni₃Se₂ filmCopper Foam~100 @ 10 researchgate.net

Oxygen Evolution Reaction (OER)

The oxygen evolution reaction (OER) is the anodic counterpart to the HER in water splitting and is often the rate-limiting step due to its sluggish kinetics. mdpi.com Nickel selenides have shown significant promise as efficient and stable electrocatalysts for the OER in alkaline media. mdpi.com The catalytic activity is attributed to the nickel sites, which have a favorable electronic configuration (3d⁸4s²). acs.org

Different phases of this compound exhibit varying OER activities. For instance, a metal-rich phase, Ni₃Se₂, was investigated as an OER catalyst and demonstrated performance comparable or even superior to some transition metal oxide-based catalysts, achieving a current density of 10 mA cm⁻² at an overpotential of 290 mV. researchgate.netrsc.org These electrodeposited Ni₃Se₂ films also showed exceptional stability, operating continuously for over 42 hours. researchgate.netrsc.org

Doping and creating bimetallic selenides have been effective strategies to boost OER performance. Three-dimensional flower-like bimetallic Ni-Fe selenide (Ni₀.₂Fe₀.₈Se–Se/NF) grown on nickel foam exhibited a low overpotential of 200 mV at 10 mA cm⁻² and a low Tafel slope of 57.7 mV dec⁻¹. acs.org Similarly, porous nickel-iron bimetallic selenide nanosheets ((Ni₀.₇₅Fe₀.₂₅)Se₂) on carbon fiber cloth required an overpotential of 255 mV to reach 35 mA cm⁻². acs.org The enhanced performance in these materials is attributed to the synergistic effect between the metals, increased electrochemically active surface area, and improved conductivity. acs.orgacs.org

Table 2: OER Performance of Various this compound-Based Catalysts
CatalystSubstrateOverpotential (mV) @ Current Density (mA/cm²)Tafel Slope (mV dec⁻¹)
Ni₃Se₂Au-coated Si290 @ 10 researchgate.netrsc.orgNot specified
Ni₀.₂Fe₀.₈Se–SeNickel Foam200 @ 10 acs.org57.7 acs.org
(Ni₀.₇₅Fe₀.₂₅)Se₂Carbon Fiber Cloth255 @ 35 acs.org47.2 acs.org
Fe₀.₂Ni₀.₈SeNot specified255 @ 50 mdpi.comnih.govNot specified

Methanol (B129727) Oxidation Reaction (MOR)

Replacing the sluggish OER with the methanol oxidation reaction (MOR) in a coupled system with HER can simultaneously produce valuable formate (B1220265) and hydrogen, offering a more energy-efficient process. mdpi.comscilit.com Nickel selenides have emerged as promising, cost-effective catalysts for MOR. mdpi.com The catalytic activity is generally observed at potentials higher than 1.23 V vs. RHE in alkaline media. mdpi.com

The performance of this compound catalysts in MOR is highly dependent on their phase and composition. A study comparing different Ni-Se phases (NiSe, Ni₃Se₄, and NiSe₂) found that Ni₃Se₄ exhibited the highest activity, achieving a current density of 149.8 mA cm⁻² at 0.6 V vs. RHE. mdpi.com This catalyst also demonstrated good long-term stability, retaining a significant portion of its initial current density after 20 hours. mdpi.com

Modifications such as surface coatings and doping have been shown to enhance MOR performance. For example, a controlled selenium coating on Ni₃Se₄ nanoparticles significantly boosted their activity. mdpi.com Doping with other metals, such as cobalt in Ni₀.₉Co₀.₁Se, led to a peak current density of 185 mA cm⁻² at 1.65 V vs. RHE. mdpi.com Furthermore, creating heterostructures like MnSe/NiSe has been shown to optimize the adsorption of methanol and water molecules, leading to enhanced performance. mdpi.com In situ growth of NiSe nanowire arrays on nickel foil also produced a highly active 3D anode for methanol oxidation, reaching a current density of 132 mA cm⁻² at 0.5 V (vs. SCE). rsc.org

Table 3: MOR Performance of this compound-Based Electrocatalysts
CatalystConditionsCurrent Density (mA cm⁻²) @ Potential (V vs. RHE)
Ni₃Se₄1 M KOH + 1 M Methanol149.8 @ 0.6 mdpi.com
a-Se@NS-8.1% (Se-coated Ni₃Se₄)Not specified100 @ 1.5 mdpi.com
Ni₀.₉Co₀.₁SeNot specified185 (peak) @ 1.65 mdpi.com
NiSe nanowire arrays/Ni foil1 M KOH + 0.5 M Methanol132 @ 0.5 (vs. SCE) rsc.org
Ni₀.₇₅Fe₀.₂₅Se₂1.0 M KOH + 1.0 M Methanol>50 @ 1.5 upc.edu

Urea (B33335) Oxidation Reaction (UOR)

The urea oxidation reaction (UOR) presents an energy-saving alternative to the OER for hydrogen production, as the theoretical potential for urea electrolysis (0.37 V) is significantly lower than that of water electrolysis (1.23 V). nih.gov Nickel selenides are effective electrocatalysts for the UOR, often used in conjunction with nickel-based hydroxides or oxides which are the active species. nih.gov

The high conductivity of selenides compared to oxides makes them excellent platforms for UOR catalysts. nih.gov Doping this compound with other metals has been shown to be a successful strategy for enhancing UOR activity. For instance, incorporating manganese into this compound on nickel foam created a bifunctional catalyst that required an overpotential of only 122 mV to achieve a current density of 10 mA cm⁻² for UOR. rsc.org This catalyst also demonstrated excellent stability over 50 hours. rsc.org

Heterostructures have also been developed to improve UOR performance. A novel heterostructure of NiSe nanorods integrated with nickel-terephthalic acid (Ni-TPA) nanosheets on nickel foam delivered a current density of 100 mA cm⁻² at a low potential of 1.37 V for UOR, with robust stability. acs.org In another example, a Nd₂O₃-NiSe₂-NC catalyst achieved a current density of 10 mA cm⁻² at 1.32 V for UOR. mdpi.com

Table 4: Performance of this compound-Based Catalysts for UOR
CatalystSubstrate/SupportPotential (V) or Overpotential (mV) @ Current Density (mA cm⁻²)
Ni-Mn-SeNickel Foam122 mV @ 10 rsc.org
Ni-TPA@NiSeNickel Foam1.37 V @ 100 acs.org
Nd₂O₃-NiSe₂-NCNot specified1.32 V @ 10 mdpi.com

Carbon Dioxide Electroreduction (CO₂RR) to Value-Added Products

The electrochemical reduction of carbon dioxide (CO₂RR) into valuable chemicals and fuels is a promising strategy for mitigating CO₂ emissions and storing renewable energy. rsc.org Nickel selenides, particularly NiSe₂, have been identified as highly efficient electrocatalysts for this reaction. rsc.orgrsc.org

One of the key advantages of NiSe₂ is its ability to selectively produce carbon-rich C2 products, such as ethanol (B145695) and acetic acid, at low applied potentials. rsc.orgrsc.org Research has shown that NiSe₂ can achieve a Faradaic efficiency of up to 98.45% for C2 products at lower potentials, while favoring the formation of C1 products like formic acid and carbon monoxide at higher potentials. rsc.orgrsc.org This selectivity is a significant finding, as the production of C2 compounds is often more desirable due to their higher energy density and economic value. rsc.orgrsc.org

Density functional theory (DFT) calculations have suggested that the optimal adsorption energy of the key intermediate, *CO, on the NiSe₂ surface is responsible for this high selectivity towards C2 products. rsc.orgrsc.org The surface retains the *CO intermediate long enough to facilitate C-C bond formation without passivating the catalyst surface. rsc.orgrsc.org This research marks the first report of nickel chalcogenides as active catalysts for CO₂ reduction, opening new avenues for catalyst design in this field. rsc.org

Table 5: Product Selectivity of NiSe₂ in CO₂RR
CatalystConditionsMajor ProductsFaradaic Efficiency (%)Applied Potential
NiSe₂Neutral pHEthanol, Acetic Acid (C2)98.45 rsc.orgrsc.orgLower potential (-0.25 V) researchgate.net
Formic Acid, Carbon Monoxide (C1)Preferential formationHigher potential

Development of Bifunctional and Multifunctional Electrocatalysts

Developing electrocatalysts that are active for both the HER and OER (bifunctional) or even for additional reactions like MOR or UOR (multifunctional) is highly desirable as it simplifies the design of electrochemical devices and reduces costs. bohrium.com Nickel selenides are excellent candidates for developing such catalysts due to their activity in multiple electrochemical reactions. acs.org

Table 6: Performance of Bifunctional this compound Electrocatalysts for Overall Water Splitting
CatalystSubstrateCell Voltage (V) @ Current Density (mA/cm²)
NiSe nanospheresCarbon Cloth1.52 @ 100 rsc.org
Ni₃Se₂ filmCopper Foam1.65 @ 10 researchgate.net
Mo-NiFe-SeNickel Foam1.51 @ 10 bohrium.com
Co₀.₇₅Ni₀.₂₅SeNickel Foam1.60 @ 10 rsc.org

Energy Storage Devices

The burgeoning demand for high-performance energy storage systems has propelled research into novel electrode materials. Nickel selenides have emerged as a promising class of materials for both rechargeable batteries and supercapacitors, owing to their high electrical conductivity and electrochemical activity.

Rechargeable Batteries (Li-ion, Na-ion, Zn-ion)

Nickel selenides are being explored as high-capacity anode and cathode materials for various rechargeable battery systems, including lithium-ion (Li-ion), sodium-ion (Na-ion), and zinc-ion (Zn-ion) batteries. Their energy storage mechanism often involves conversion reactions, which can deliver higher specific capacities compared to conventional intercalation-based materials.

In the realm of Lithium-ion batteries (LIBs) , NiSe2 has been identified as a promising cathode material. nih.gov Research has shown that both the nickel cation and the selenium anion participate in the redox reactions during the electrochemical process with lithium, contributing to a high reversible capacity. nih.gov Composites such as NiO/NiSe2@C have demonstrated a high specific capacity of 992 mAh g⁻¹ for 600 cycles at a current density of 0.2 A g⁻¹. nih.gov Furthermore, flexible electrodes made of Fe-doped NiSe2@porous graphene have also shown excellent electrochemical performance as anodes for LIBs. sci-toys.com

For Sodium-ion batteries (SIBs) , which are considered a cost-effective alternative to LIBs, nickel selenides have shown significant promise as anode materials. NiSe possesses a high theoretical capacity of 399 mA h g⁻¹. nih.gov To overcome challenges like poor cycling stability due to volume expansion, researchers have developed nanostructured materials. For instance, NiSe nanoparticles anchored on three-dimensional carbon nanotubes (NiSe@NC/CNTs) have exhibited an excellent long-term cycling stability of 225 mA h g⁻¹ after 1000 cycles. nih.gov A sodium-ion full battery using this anode delivered a high energy density of 147 Wh kg⁻¹ at a power density of 244 W kg⁻¹. nih.gov Similarly, NiSe2 nanooctahedra have demonstrated remarkable performance as an anode material for SIBs, with a high reversible capacity of 462.1 mA h g⁻¹ after 500 cycles at 1 A g⁻¹ and long-life stability with a capacity of 313 mAh/g after 4000 cycles at 5 A/g. uni.luresearchgate.netrsc.org The good conductivity, structural stability, and pseudocapacitive behavior of NiSe2 contribute to its superior rate capability and cycling performance. uni.luresearchgate.net

In the burgeoning field of Zinc-ion batteries (ZIBs) , nickel selenides are being investigated as cathode materials. A mixture of this compound and cobalt selenide (Ni0.85Se/Co0.85Se) has been shown to enhance the bifunctional oxygen activity in Zn-air batteries, a type of ZIB. americanelements.com A battery utilizing this catalyst exhibited excellent charge-discharge performance and stability. americanelements.com One-pot synthesized NiSe2 with a layered structure has been used as a cathode in a Ni-Zn battery, delivering a high specific capacity of 231.6 mAh g⁻¹ at 1 A g⁻¹ and an excellent rate performance of 162.8 mAh g⁻¹ at 10 A g⁻¹. bioregistry.io This battery also demonstrated a remarkable energy density of 343.2 Wh kg⁻¹ and a peak power density of 11.7 kW kg⁻¹. bioregistry.io The porosity of this compound nanoparticles is considered a key factor in enhancing the performance of ZIBs by improving kinetics and providing more electroactive sites. nih.gov

Table 1: Performance of Nickel Selenides in Rechargeable Batteries

Battery Type Electrode Material Role Specific Capacity Cycle Life Rate Capability Reference
Li-ion NiO/NiSe2@C Anode 992 mAh g⁻¹ 600 cycles at 0.2 A g⁻¹ - nih.gov
Na-ion NiSe@NC/CNTs Anode 225 mA h g⁻¹ 1000 cycles High nih.gov
Na-ion NiSe2 nanooctahedra Anode 462.1 mA h g⁻¹ 500 cycles at 1 A g⁻¹ 191.1 mA h g⁻¹ at 5 A g⁻¹ rsc.org
Na-ion NiSe2 nanooctahedra Anode 313 mAh/g 4000 cycles at 5 A/g 175 mAh/g at 20 A/g uni.luresearchgate.net
Zn-ion NiSe2 (layered) Cathode 231.6 mAh g⁻¹ 1000 cycles at 8 A g⁻¹ 162.8 mAh g⁻¹ at 10 A g⁻¹ bioregistry.io
Zn-ion NiSe/ZnSe hybrid Positive Electrode 651.5 mAh g⁻¹ 10,000 cycles (98.7% retention) - chem960.com

Supercapacitors and Hybrid Capacitors

Nickel selenides are also excellent candidates for supercapacitors and hybrid capacitors due to their high theoretical capacitance and good electrical conductivity. These materials store charge through Faradaic redox reactions, which allows them to achieve higher energy densities than traditional electric double-layer capacitors.

Hierarchical and nanostructured nickel selenides have shown particularly promising performance. For instance, NiSe nanowires grown on nickel foam exhibited a high specific capacitance of 1790 F/g at a current density of 5 A/g. rsc.orgamericanelements.com To improve cycling stability, which can be a limitation for this compound electrodes, researchers have developed composite materials. americanelements.com NiSe nanoparticles on graphene nanosheets, for example, showed a maximum specific capacitance of 1280 F/g at 1 A/g with only 2% decay after 2,500 cycles. americanelements.com

Bimetallic and multi-component selenides have been synthesized to further enhance electrochemical performance through synergistic effects. Hierarchical urchin-like MnCo-selenide on nickel foam delivered a high specific capacitance of 1656 F g⁻¹ at 1 A g⁻¹ and excellent cycling performance with only an 8.2% capacity decline after 8000 cycles. nih.gov Litchi-like Ni-Co selenide particles have also been investigated, with the optimal composition exhibiting a high capacity of 1038.75 F g⁻¹ at 1 A g⁻¹. nih.gov An asymmetric supercapacitor using this material achieved a peak energy density of 37.22 Wh kg⁻¹. nih.gov Furthermore, a nickel-vanadium selenide/MXene composite has been developed as a battery-type electrode, delivering rich redox active sites. virtualchemistry.org

Hybrid supercapacitors, which combine a battery-type electrode with a capacitor-type electrode, can leverage the high energy density of nickel selenides. A device assembled with a NiSe/ZnSe hybrid electrode as the positive electrode and activated carbon as the negative electrode delivered a high specific energy of 44.4 Wh kg⁻¹ and superior cycling stability, retaining 98.7% of its capacitance after 10,000 cycles. chem960.com Similarly, an asymmetric supercapacitor using a NiSe-3CY electrode achieved an energy density of 22.89 Wh/kg and a power density of 584.61 W/kg. nucleos.com

Table 2: Performance of Nickel Selenides in Supercapacitors and Hybrid Capacitors

Device Type Electrode Material Specific Capacitance/Capacity Energy Density Power Density Cycle Life Reference
Supercapacitor NiSe nanowires 1790 F/g at 5 A/g - - - rsc.orgamericanelements.com
Supercapacitor NiSe/graphene 1280 F/g at 1 A/g - - 2500 cycles (2% decay) americanelements.com
Supercapacitor MnCo-selenide 1656 F g⁻¹ at 1 A g⁻¹ - - 8000 cycles (8.2% decline) nih.gov
Asymmetric Supercapacitor Ni-Co selenide 1038.75 F g⁻¹ at 1 A g⁻¹ 37.22 Wh kg⁻¹ 800.90 W kg⁻¹ - nih.gov
Asymmetric Supercapacitor NiSe-3CY 507.42 F/g 22.89 Wh/kg 584.61 W/kg - nucleos.com
Hybrid Supercapacitor NiSe/ZnSe hybrid 651.5 mAh g⁻¹ 44.4 Wh kg⁻¹ - 10,000 cycles (98.7% retention) chem960.com
Hybrid Supercapacitor FeNiSe₂@Ni₄.₅Co₄.₅S₈ 236.9 mAh g⁻¹ 69.0 Wh kg⁻¹ 799.2 W kg⁻¹ 10,000 cycles (91.2% retention) materialsproject.org

Photocatalysis and Environmental Remediation

Nickel selenides have demonstrated significant potential in photocatalysis for the degradation of organic pollutants in water, addressing a critical environmental challenge. Their narrow bandgap allows for the absorption of visible light, making them efficient photocatalysts under solar irradiation. americanelements.com

Dye Degradation and Water Purification

Various studies have highlighted the effectiveness of this compound-based photocatalysts in degrading organic dyes. For instance, chitosan-coated this compound (CS-NiSe) nano-photocatalysts have shown high degradation efficiencies for toxic azo dyes like Erythrosine and Allura red under solar light. americanelements.comnih.gov The CS-NiSe composite achieved a degradation efficiency of 99.53% for Erythrosine and 96.12% for Allura red under optimized conditions. nih.gov Green synthesized NiSe nanoparticles using Hibiscus rosa-sinensis leaf extract were able to degrade 92% of Methylene Blue (MB) dye in 120 minutes under simulated solar radiation. nih.gov

Composite photocatalysts have been developed to further enhance performance. A NiSe₂/Ag₃PO₄ nanocomposite was found to be highly efficient in degrading both rhodamine B (RhB) and bisphenol A (BPA), achieving nearly 100% degradation. uniroma1.it The 20% NiSe₂/Ag₃PO₄ composite effectively degraded 10 ppm of RhB in 20 minutes and 20 ppm of BPA in 30 minutes. uniroma1.it The synergistic effect between NiSe₂ and Ag₃PO₄ was crucial for the enhanced photocatalytic stability and capacity. uniroma1.it Similarly, silver and carbon nitride-doped this compound nanowires have been employed for the decolorization of rhodamine B, showing significant degradation efficiency in a basic medium. nih.gov

Table 3: Photocatalytic Performance of Nickel Selenides for Dye Degradation

Photocatalyst Target Pollutant Degradation Efficiency Time Conditions Reference
Chitosan-coated NiSe Erythrosine 99.53% 100 min Solar light nih.gov
Chitosan-coated NiSe Allura Red 96.12% 120 min Solar light nih.gov
Green synthesized NiSe Methylene Blue 92% 120 min Simulated solar radiation nih.gov
20% NiSe₂/Ag₃PO₄ Rhodamine B (10 ppm) ~100% 20 min Visible light uniroma1.it
20% NiSe₂/Ag₃PO₄ Bisphenol A (20 ppm) ~100% 30 min Visible light uniroma1.it
Ag/C₃N₄-NiSe nanowires Rhodamine B 69.58% - Basic medium nih.gov

Emerging Electronic and Optical Applications in Advanced Technologies

Beyond energy storage and photocatalysis, nickel selenides are finding applications in advanced electronic and optical devices, most notably in solar cells.

Solar Cells and Photovoltaic Devices

Nickel selenides are being investigated as cost-effective and efficient components in various types of solar cells, particularly as counter electrodes (CEs) in dye-sensitized solar cells (DSSCs) and in quantum dot solar cells (QDSCs). They offer a promising alternative to the expensive platinum (Pt) commonly used in CEs.

In Dye-Sensitized Solar Cells (DSSCs) , the counter electrode plays a crucial role in catalyzing the reduction of the redox electrolyte. Nickel selenides have shown remarkable electrocatalytic activity for the iodide/triiodide redox reaction. americanelements.com Nickel diselenide (NiSe₂) has been successfully applied as a CE, achieving a power conversion efficiency (PCE) of 8.69%, which is higher than that of a Pt-based cell (8.04%) under the same conditions. The stoichiometry of this compound has been found to influence its catalytic performance, with selenium-rich stoichiometries generally performing better. americanelements.com Transparent Ni₀.₈₅Se CEs have enabled DSSCs to reach a PCE of 8.88%, and with a mirror, this increased to 10.19%. Composites of this compound with other materials like graphene have also led to enhanced performance. A NiSe/graphene nanohybrid CE achieved a PCE of 8.62%, outperforming standard Pt CEs. Embedding NiSe in polyaniline nanofibers has also resulted in a high PCE of 8.46%.

In the context of Quantum Dot Solar Cells (QDSCs) , nickel has been demonstrated to be a viable and cheaper alternative to gold for electrical contacts. While initial attempts faced challenges with nickel intermixing with the quantum dots, the introduction of a thin lithium fluoride (B91410) barrier resolved this issue. This compound quantum dots (NiSeQDs) themselves are of interest due to their excellent catalytic activity and electrical conductivity. Furthermore, a novel photocathode architecture in a QDSC, incorporating antimony selenide (Sb₂Se₃) and nickel oxide (NiO), has been shown to enhance photovoltaic performance.

Table 4: Performance of Nickel Selenides in Solar Cells

Solar Cell Type This compound Component Role Power Conversion Efficiency (PCE) Comparison Reference
DSSC NiSe₂ Counter Electrode 8.69% Higher than Pt (8.04%)
DSSC Ni₀.₈₅Se Counter Electrode 8.88% Higher than Pt (8.13%)
DSSC NiSe/Graphene Counter Electrode 8.62% Higher than Pt (7.68%)
DSSC NiSe-embedded PANI Counter Electrode 8.46% Better than pristine NiSe, PANI, and Pt
DSSC NiSe/Co₃Se₄ hybrid Counter Electrode 9.01% Close to Pt performance
QDSC Nickel Electrical Contact - As effective as gold, but cheaper

Chemical Sensors and Biosensors

Nickel selenides (NiSeₓ) have emerged as significant materials in the development of advanced chemical sensors and biosensors due to their unique physicochemical properties. obstetricsandgynaecologyforum.com Their high electrical conductivity, large surface-to-volume ratio in nanostructured forms, and excellent electrocatalytic activity make them highly effective for sensing applications. nanorh.comontosight.airesearchgate.net These properties facilitate sensitive and selective detection of a wide range of chemical and biological molecules. nanorh.comsmolecule.com

In the realm of chemical sensing, this compound nanomaterials are utilized for detecting various compounds. nanorh.com For instance, they have been employed in the fabrication of gas sensors, demonstrating sensitivity to gases like hydrogen sulfide (B99878) (H₂S). samaterials.com The sensing mechanism often relies on the interaction between the target analyte and the surface of the this compound, which leads to a measurable change in electrical resistance or conductivity. Nanostructured nickel selenides, such as those incorporated into composites with materials like hydroxylated multiwalled carbon nanotubes, have been used to create electrochemical sensors for detecting organic molecules like maltol (B134687) in wastewater, providing a valuable tool for environmental monitoring. researchgate.net

In the field of biosensing, nickel selenides serve as robust electrode materials for the nonenzymatic detection of crucial biomolecules. A notable application is in glucose monitoring, where sensors based on nickel diselenide/carbon nanorods (NiSe₂/CNR) have shown distinguished performance. acs.org These sensors operate by directly catalyzing the oxidation of glucose, a process enhanced by the hierarchical structure and the intrinsic activity of the NiSe₂. acs.org This approach bypasses the need for enzymes, which can suffer from instability. Research has demonstrated that such sensors can achieve high sensitivity across different glucose concentrations with a low detection limit. acs.org

Furthermore, this compound-based sensors have been developed for detecting neurological drugs and their metabolites. For example, a flexible amperometric sensor using two-dimensional metallic NiSe₂ nanoclusters has been successfully fabricated for the detection of carbamazepine (B1668303) (CBZ), an anti-epileptic drug, in human sweat. frontiersin.org The high conductivity of metallic NiSe₂, its large electroactive surface area, and the interactive Ni²⁺/Ni³⁺ oxidation states contribute to its remarkable sensitivity and low detection limit. frontiersin.orgresearchgate.net Similarly, NiSe₂-graphene oxide nanocomposites have been used to create high-performance electrochemical sensors for carbamazepine, demonstrating a significant enhancement in the oxidation peak current compared to unmodified electrodes. researchgate.net The versatility of nickel selenides also extends to detecting drug overdoses, such as paracetamol, where NiSe nanoparticles can be used in forensic analysis. obstetricsandgynaecologyforum.com

The performance of these sensors is often characterized by their sensitivity, limit of detection (LOD), and linear range, as detailed in the table below.

Table 1: Performance of this compound-Based Chemical and Biosensors

Sensor Material Target Analyte Sensitivity Limit of Detection (LOD) Linear Range Source(s)
NiSe₂ Nanoclusters Carbamazepine (CBZ) 65.65 µA/nM 18.2 nM 50 nM - 10 µM frontiersin.org
NiSe₂/Carbon Nanorod (CNR) Glucose (low conc.) 3636 µA mM⁻¹ cm⁻² 380 nM 0.5 - 411 µM acs.org
NiSe₂/Carbon Nanorod (CNR) Glucose (high conc.) 2121 µA mM⁻¹ cm⁻² 380 nM 411 µM - 6.311 mM acs.org
NiSe₂-Graphene Oxide (DVP) Carbamazepine (CBZ) Not specified Not specified 4.50x10⁻⁸ - 3.22x10⁻⁵ mol L⁻¹ researchgate.net

DVP: Differential Pulse Voltammetry, SWV: Square Wave Voltammetry

Optical Recording Materials and Optical Fibers

The distinct electronic and optical properties of nickel selenides make them suitable candidates for applications in optical technologies, including optical recording materials and optical fibers. mdpi.comresearchgate.net As p-type semiconductors, their tunable bandgap and high absorption coefficient are particularly advantageous for these applications. obstetricsandgynaecologyforum.comresearchgate.net

In the context of optical recording materials, this compound's properties are relevant to technologies like phase-change memory (PCM). theregister.com PCM devices store data by switching a material between amorphous (high resistance) and crystalline (low resistance) states using heat, often generated by a laser or electrical pulse. st.com The ability of this compound to exist in different stable phases and its favorable electronic characteristics suggest its potential use as the active layer in such memory cells. obstetricsandgynaecologyforum.com The primary challenge in optical data storage is controlling various sources of noise—such as media noise from the graininess of polycrystalline recording layers and laser intensity fluctuations—to ensure a high signal-to-noise ratio. optica.orgresearchgate.net The specific optical and thermal properties of materials like NiSe are critical for achieving reliable switching and readout.

The application of nickel selenides in optical fibers is an area of ongoing research. mdpi.comresearchgate.net One potential use is in the fabrication of specialized fiber components or fiber-based devices. For instance, materials with nonlinear optical properties can be incorporated into fibers for applications in high-speed optical communications and signal processing. osti.govoptica.org The semiconducting nature of this compound, along with its specific bandgap energy, allows it to interact with light in ways that could be harnessed for such purposes. mdpi.comresearchgate.net For example, recent research has explored how laser light can induce specific quantum ion states in related compounds like tantalum this compound (Ta₂NiSe₅), turning them into photonic time crystals capable of amplifying terahertz (THz) laser light, a frequency range crucial for future data-intensive technologies. opli.net While not directly NiSe, this demonstrates the potential of complex selenide compounds in advanced photonics. The integration of this compound into fiber structures could lead to the development of novel fiber-optic sensors or other functional devices. optica.org

The utility of nickel selenides in these optical applications is underpinned by their fundamental material properties, summarized in the table below.

Table 2: Selected Properties of Nickel Selenides for Optical Applications

Property Value(s) Compound Significance Source(s)
Crystal Structure Hexagonal, Cubic NiSe, NiSe₂ Influences electronic and optical properties. mdpi.comresearchgate.net
Material Type p-type Semiconductor NiSe, NiSe₂ Determines electrical conduction mechanism. obstetricsandgynaecologyforum.commdpi.com
Direct Band Gap 1.35 eV - 2.18 eV NiSe, NiSe₂ Governs light absorption and emission wavelengths. mdpi.comresearchgate.net

Challenges and Future Research Directions in Nickel Selenide Science

Overcoming Performance Limitations and Enhancing Long-Term Stability

A primary challenge in the application of nickel selenide (B1212193) materials, particularly in energy storage and electrocatalysis, is overcoming inherent performance limitations and ensuring long-term operational stability. While nickel selenides exhibit promising theoretical capacities and catalytic activities, their practical performance can be hindered by factors such as structural degradation, low electrical conductivity in certain phases, and limited exposure of active sites. nih.govwikipedia.org For instance, in supercapacitors, the repeated insertion and extraction of ions during charge-discharge cycles can lead to volume changes and structural collapse, diminishing capacitance over time. Similarly, in electrocatalysis, the material's surface can undergo reconstruction or passivation, leading to a decline in catalytic efficiency. nih.gov

Scalability of Synthesis and Economically Viable Manufacturing Pathways

For nickel selenide to transition from laboratory-scale research to industrial application, the development of scalable and economically viable synthesis methods is paramount. Many of the synthesis techniques that yield high-performance materials in a lab setting, such as certain chemical vapor deposition methods, are often complex, require expensive equipment, or are not easily adaptable for large-scale production. This gap between lab synthesis and industrial manufacturing presents a significant hurdle to commercialization. wikipedia.org

Advancements in In-Situ and Operando Characterization for Deeper Mechanistic Understanding

A fundamental understanding of how this compound materials function at the atomic and molecular level during operation is critical for designing more efficient and durable devices. Traditional characterization techniques, which analyze the material before or after use (ex-situ), often fail to capture the dynamic changes that occur under real working conditions. fishersci.cafishersci.ca The catalyst's surface, chemical composition, and electronic structure can evolve significantly during an electrochemical reaction, meaning the true active sites might be species formed in-situ. fishersci.ca

To address this, the application of advanced in-situ and operando characterization techniques is a rapidly growing area of research. These methods allow scientists to observe the material in real-time, providing invaluable insights into reaction mechanisms and degradation pathways. nih.govfishersci.cafishersci.ca Techniques such as in-situ X-ray absorption spectroscopy (XAS) and Raman spectroscopy are powerful tools for tracking the dynamic changes in the oxidation state and local atomic structure of this compound during electrochemical processes like the oxygen evolution reaction (OER). nih.gov For example, studies have used these techniques to reveal material reconstruction processes, including the leaching of chalcogens and the transformation into active oxyhydroxide phases. nih.gov Other techniques like operando X-ray diffraction (XRD) can reveal changes in the crystalline structure, while scanning electrochemical microscopy (SECM) can probe the catalytic activity at the local surface. fishersci.cafishersci.ca The continued development and application of these sophisticated analytical tools are essential for building accurate structure-activity relationships and providing a rational basis for the design of next-generation this compound catalysts. fishersci.ca

Integration of Machine Learning and Artificial Intelligence for Accelerated Materials Discovery and Design

The traditional process of materials discovery is often a time-consuming "trial and error" endeavor. wikipedia.org The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate this process significantly. fishersci.cafishersci.no By leveraging large datasets from experiments and computational simulations, AI/ML models can predict the properties of new materials, identify promising candidates with desired functionalities, and even suggest optimal synthesis pathways. wikipedia.orgfishersci.co.uk

In the context of this compound, AI can be used to screen vast compositional and structural spaces to find novel doping elements or heterostructure combinations that could enhance performance. fishersci.ca Machine learning algorithms can be trained to recognize complex relationships between a material's structure and its electrochemical properties, guiding researchers toward more effective designs. fishersci.no This data-driven approach minimizes the need for extensive, and often failed, experiments, thereby reducing the time and cost associated with materials development. fishersci.cafishersci.no Furthermore, the integration of AI with automated robotic laboratories can create a closed-loop system for high-throughput synthesis and characterization, establishing a fully automated pipeline for materials discovery. wikipedia.orgfishersci.ca This synergy between AI, high-throughput computation, and automated experimentation is poised to revolutionize how materials are discovered and optimized, paving the way for rapid innovation in energy storage and catalysis. fishersci.nofishersci.se

Exploration of Novel Doping Elements and Complex Heterostructure Architectures

Modifying the intrinsic properties of this compound through doping and the creation of heterostructures is a cornerstone of current research efforts. wikipedia.org These strategies aim to tune the electronic structure, increase the number of active sites, improve electrical conductivity, and enhance synergistic effects between different components. wikipedia.orgfishersci.ca

Doping involves introducing small amounts of other elements into the this compound crystal lattice. Both metallic and non-metallic elements have been explored. fishersci.ca For instance, doping with iron (Fe) has been shown to enhance the oxygen evolution reaction (OER) performance by optimizing the bonding energies for reaction intermediates and improving the material's conductivity. fishersci.ca Similarly, doping with cobalt (Co) can also lead to superior catalytic activity. wikipedia.org Non-metallic doping can also enhance electrochemical performance by creating more active sites and improving structural stability. fishersci.ca

Transition from Laboratory Research to Practical Applications and Commercialization Prospects

The ultimate goal of this compound research is to translate laboratory discoveries into practical technologies that can address real-world challenges in areas like energy storage and conversion. However, the path from the lab to the market is fraught with challenges that extend beyond scientific performance. A significant hurdle is the need for scalable and cost-effective manufacturing processes, as discussed previously. wikipedia.orgereztech.com

Moving forward, a greater emphasis must be placed on the practical applicability and economic feasibility of this compound-based technologies. wikipedia.org This includes conducting thorough techno-economic analyses to evaluate the cost-competitiveness of these materials compared to existing technologies. wikipedia.org For applications like large-scale water splitting for hydrogen production, catalysts must not only be efficient and stable but also manufacturable on a massive scale from earth-abundant elements. wikipedia.orgwikipedia.org The development of reproducible synthesis methods that yield materials with consistent properties is crucial for commercial adoption. wikipedia.org While nickel selenides show great promise, their widespread use will depend on overcoming these practical and economic barriers. americanelements.comwikipedia.org Continued collaboration between academia and industry will be vital to bridge the gap between fundamental research and the commercialization of these promising materials. fishersci.se

Q & A

What are the common synthesis methods for nickel selenide with controlled phases and morphologies?

This compound phases (e.g., NiSe₂, Ni₃Se₂, Ni₁₋ₓSe) and morphologies (nanowires, microspheres, nanoporous films) are synthesized via:

  • Hydrothermal/solvothermal methods : Adjusting Ni/Se molar ratios, pH, reaction time (e.g., 18–24 hours), and temperature (180–260°C) to control nucleation and phase transformations .
  • Electrodeposition : Using substrates like nickel foam or Au-coated Si, with parameters such as deposition potential and pH to tailor catalytic activity .
  • Doping strategies : Introducing Fe, P, or Mo during synthesis to modify electronic conductivity and surface reactivity .
    Key characterization : XRD for phase identification, SEM/TEM for morphology, and XPS for electronic structure analysis .

How does the Ni/Se molar ratio influence phase formation in this compound synthesis?

  • Ni-rich conditions (Ni:Se > 1:1): Favor Ni₃Se₂ or Ni₁₋ₓSe phases, where excess Ni stabilizes metal-rich structures via Ni–Ni bonding .
  • Se-rich conditions (Ni:Se < 1:1): Promote NiSe₂ formation, with Se acting as a reactant and template .
    Methodology : Phase transitions are monitored using time-resolved XRD and SEM, revealing intermediates like hexagonal NiSe converting to rhombohedral Ni₃Se₂ .

How can heteroatom doping enhance the electrocatalytic performance of this compound in water splitting?

  • Cation doping (e.g., Fe) : Lowers the d-band center of Ni sites, facilitating hydrogen desorption in HER and increasing OER selectivity by suppressing chlorine evolution in seawater .
  • Anion doping (e.g., P) : Forms a passivation layer (P–O species) to prevent selenide dissolution, enhancing stability .
    Experimental validation : Linear sweep voltammetry (LSV) shows dual-doped NiSe₂ achieves 0.8 A cm⁻² at 1.8 V in seawater, with 200-hour stability .

What role do heterointerfaces play in improving bifunctional catalytic activity?

Heterointerfaces (e.g., NiSe/Ni₃Se₂) enhance charge transfer via built-in electric fields and expose active sites:

  • NiSe-Ni₃Se₂ heterostructures : Distort surface geometry, activating Ni sites for glycerol oxidation (FE = 97%) while maintaining HER activity .
    Methodology : Electrodeposition or solvothermal synthesis combined with DFT calculations to map interfacial electronic interactions .

What characterization techniques are critical for analyzing this compound?

  • Structural : XRD for phase identification, Raman spectroscopy for bonding analysis .
  • Morphological : SEM/TEM for nanorod, microsphere, or nanoporous structure visualization .
  • Electronic : XPS to confirm doping efficacy and surface oxidation states .

How does post-synthesis annealing affect electrocatalytic performance?

Annealing Ni₃Se₂ in inert atmospheres (e.g., Ar) removes surface impurities, reduces defect density, and improves crystallinity, lowering OER overpotential to 290 mV @10 mA cm⁻² . Testing : Chronoamperometry confirms stability over 42 hours of continuous operation .

What factors achieve high specific capacity in this compound supercapacitors?

  • Morphology optimization : Nanorod arrays (426.5 C g⁻¹) and snow crystal-like structures (763.5 C g⁻¹) maximize surface area and ion diffusion .
  • Binder-free synthesis : Direct growth on nickel foam reduces interfacial resistance .
    Testing : Three-electrode setups and hybrid supercapacitors validate energy density (32.04 Wh kg⁻¹) .

How do computational methods explain electronic modifications in doped this compound?

DFT calculations reveal Mo doping shifts the Ni d-band center away from the Fermi level, weakening H* adsorption for HER. Simultaneously, Fe doping optimizes Ni sites for OER intermediates .

What challenges arise in synthesizing non-stoichiometric Ni₁₋ₓSe?

Non-stoichiometry (0 < x < 0.15) complicates phase purity due to variable Ni vacancy concentrations. Solutions : Precise control of Se vapor pressure during synthesis and in-situ XRD monitoring .

What mechanisms drive phase transformations in hydrothermal synthesis?

  • Intermediate templating : Se microspheres act as templates for Ni₁₋ₓSe, which later converts to Ni₃Se₂ .
  • Solvent effects : Oleylamine/ODE mixtures regulate reaction kinetics, favoring cubic-to-orthorhombic NiSe₂ transitions at 260°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.